An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound of interest within the realms of medicinal chemistry and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound of interest within the realms of medicinal chemistry and drug discovery. The imidazo[1,2-b]pyridazine scaffold is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. The precise characterization of novel derivatives, such as this one, is a foundational step in the research and development pipeline. Accurate determination of fundamental physicochemical properties, namely molecular weight and exact mass, is critical for compound verification, analytical method development, and interpretation of experimental data. This guide provides a detailed overview of these key parameters for Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, alongside a practical, field-proven protocol for the experimental determination of its exact mass.
Core Physicochemical Properties
The unambiguous identification of a chemical entity relies on a set of unique identifiers and properties. For Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, these are as follows:
Chemical Name: Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate
CAS Number: 1416438-64-6
Chemical Formula: C₁₀H₁₁N₃O₂
Based on the chemical formula, the molecular weight and exact mass have been calculated and are presented below.
Parameter
Value
Unit
Molecular Weight
205.21
g/mol
Exact Mass
205.08513
Da
Distinguishing Molecular Weight and Exact Mass: A Critical Primer
In the context of drug discovery and analytical chemistry, the terms "molecular weight" and "exact mass" are often used, but they are not interchangeable. A clear understanding of their distinction is paramount for the accurate interpretation of mass spectrometry data.
Molecular Weight (also known as molar mass) represents the weighted average of the masses of all naturally occurring isotopes of the elements within a molecule.[1][2][3] The calculation uses the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages.[1] For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of ¹²C and ¹³C. Molecular weight is typically expressed in grams per mole ( g/mol ).[3][]
Exact Mass , on the other hand, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).[2] It is a theoretical value that represents the mass of a single molecule containing these specific isotopes. Exact mass is expressed in Daltons (Da) or unified atomic mass units (u).[2][3] High-resolution mass spectrometry (HRMS) instruments are capable of measuring the exact mass of a molecule, providing a high degree of confidence in its elemental composition.
Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry (HRMS)
The following protocol outlines a self-validating system for the determination of the exact mass of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate using a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
Protocol: HRMS Analysis
Sample Preparation:
Accurately weigh approximately 1 mg of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate.
Dissolve the compound in a high-purity solvent (e.g., LC-MS grade acetonitrile or methanol) to a final concentration of 1 mg/mL. This creates a stock solution.
From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL in an appropriate solvent system for infusion or injection (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of a weak acid like formic acid promotes protonation and enhances ionization efficiency in positive ion mode.
Instrument Calibration:
Prior to sample analysis, perform an external calibration of the mass spectrometer using a well-characterized calibration solution recommended by the instrument manufacturer. This step is crucial for ensuring high mass accuracy. The calibration process corrects for any drift in the instrument's mass-to-charge ratio (m/z) measurement.
Infusion and Ionization:
Introduce the working solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). Direct infusion provides a continuous and stable ion signal.
Utilize a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode. ESI is a gentle method that minimizes fragmentation, allowing for the observation of the intact molecular ion. Positive ion mode is selected to detect the protonated molecule, [M+H]⁺.
Data Acquisition:
Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500) with high resolution (>60,000 FWHM). High resolution is essential to distinguish the analyte's signal from potential interferences and to achieve high mass accuracy.
The expected m/z for the protonated molecule ([C₁₀H₁₁N₃O₂ + H]⁺) is approximately 206.0924.
Data Analysis:
Process the acquired data using the instrument's software.
Identify the peak corresponding to the [M+H]⁺ ion.
Compare the experimentally measured m/z value with the theoretically calculated exact mass of the protonated species. The mass error, typically expressed in parts per million (ppm), should be less than 5 ppm for confident identification.
Workflow for HRMS Analysis
Caption: Workflow for the determination of exact mass by HRMS.
Conclusion
The accurate determination of the molecular weight and exact mass of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a fundamental prerequisite for its advancement in any research or development program. This guide has provided these crucial values, clarified the important distinction between these two mass-related parameters, and offered a robust, step-by-step protocol for the experimental verification of the exact mass using high-resolution mass spectrometry. Adherence to such rigorous analytical practices ensures the integrity and reproducibility of scientific findings in the competitive field of drug discovery.
References
Inch Calculator. Molecular Weight Calculator. [Link]
Omni Calculator. Molecular Weight Calculator. [Link]
ChemBuyersGuide.com, Inc. AiFChem, an XtalPi Company (Page 411). [Link]
A Strategic Guide to the Pharmacokinetic Profiling of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate: An In-Depth Technical Guide
Introduction: De-risking a Novel Heterocyclic Scaffold The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activiti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: De-risking a Novel Heterocyclic Scaffold
The imidazo[1,2-b]pyridazine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties[1][2]. Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate represents a novel chemical entity within this class. While its specific biological target and therapeutic potential are under investigation, a thorough understanding of its pharmacokinetic (PK) profile is paramount to its progression as a viable drug candidate. Poor PK properties are a leading cause of failure in drug development, making early and comprehensive assessment critical to de-risk the compound and guide future optimization efforts[3].
This in-depth technical guide provides a strategic and methodologically robust framework for the comprehensive pharmacokinetic profiling of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative. We will proceed from fundamental physicochemical characterization and high-throughput in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to definitive in vivo studies in a preclinical rodent model. Each experimental choice is justified, and every protocol is detailed to ensure scientific integrity and reproducibility. The overarching goal is to build a holistic understanding of the molecule's disposition in a biological system, thereby enabling informed decision-making for its continued development.
Part 1: Foundational Physicochemical and In Vitro ADME Profiling
The initial phase of PK profiling focuses on cost-effective, high-throughput in vitro assays to identify potential liabilities early in the drug discovery process[4][5]. These studies provide essential data to predict a compound's behavior in vivo and are crucial for building more complex physiological models later on[6].
Physicochemical Characterization: The Building Blocks of Bioavailability
A drug's ability to be absorbed and distributed is fundamentally governed by its physicochemical properties. Therefore, the initial step is to characterize the aqueous solubility and lipophilicity of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate.
Sample Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
Partitioning: Shake the mixture vigorously for several hours to allow for partitioning between the two phases.
Phase Separation: Centrifuge the samples to separate the n-octanol and aqueous layers.
Quantification: Determine the concentration of the compound in each layer using LC-MS/MS.
Calculation: The Log D is calculated as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Table 1: Illustrative Physicochemical Properties of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate
Parameter
Assay Condition
Result (Hypothetical)
Implication
Thermodynamic Solubility
pH 7.4
50 µg/mL
Moderate solubility, may not be a limiting factor for oral absorption.
Log D
pH 7.4
2.5
Optimal lipophilicity for cell membrane permeability.
In Vitro Permeability and Efflux Liability
For oral drug candidates, the ability to cross the intestinal epithelium is a critical determinant of bioavailability. The Caco-2 cell permeability assay is the industry standard for assessing this property and for identifying whether the compound is a substrate of efflux transporters like P-glycoprotein (P-gp)[4].
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
Assay Initiation: Add the test compound to either the apical (A) or basolateral (B) side of the monolayer.
Sampling: At various time points, collect samples from the receiver compartment.
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
Calculation: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
Table 2: Illustrative Caco-2 Permeability Data
Parameter
Value (Hypothetical)
Classification
Implication
Papp (A-B)
15 x 10⁻⁶ cm/s
High
Likely to be well-absorbed across the intestine.
Papp (B-A)
18 x 10⁻⁶ cm/s
-
-
Efflux Ratio
1.2
Not a P-gp substrate
Low risk of efflux-mediated poor absorption.
Metabolic Stability Assessment
The rate at which a compound is metabolized, primarily in the liver, determines its half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are used to predict in vivo clearance[7].
Reaction Mixture: Incubate the test compound at a low concentration (e.g., 1 µM) with pooled human or rat liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes).
Time Course: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
Sample Processing: Centrifuge the samples to precipitate proteins.
Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
The extent to which a compound binds to plasma proteins influences its distribution and the fraction of free drug available to exert its pharmacological effect. Rapid equilibrium dialysis is a common method to determine the fraction of unbound drug.
Experimental Protocol: Rapid Equilibrium Dialysis
Apparatus Setup: Add plasma containing the test compound to one chamber of the dialysis unit, and buffer to the other, separated by a semi-permeable membrane.
Equilibration: Incubate the apparatus with shaking until equilibrium is reached (typically 4-6 hours).
Sampling: Collect samples from both the plasma and buffer chambers.
Quantification: Determine the concentration of the compound in each sample by LC-MS/MS.
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Table 4: Illustrative Plasma Protein Binding Data
Species
Percent Unbound (fu) (Hypothetical)
Implication
Rat
15%
Moderate binding; sufficient free fraction for distribution and efficacy.
Human
10%
Moderate binding.
Part 2: Bioanalytical Method Development: The Key to Accurate Quantification
A robust and validated bioanalytical method is the cornerstone of any successful pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity[8].
Method Development and Optimization
The goal is to develop a method that is accurate, precise, and free from interference from endogenous matrix components[8].
Key Steps in Method Development:
Mass Spectrometric Tuning: Infuse a standard solution of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate into the mass spectrometer to optimize the precursor and product ion masses (MRM transitions) and collision energy.
Chromatographic Separation: Develop a reversed-phase HPLC method to achieve good peak shape and retention time, separating the analyte from matrix components.
Sample Extraction: Evaluate different sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to efficiently extract the analyte from plasma and minimize matrix effects. Protein precipitation with acetonitrile is often a good starting point for its simplicity and effectiveness[9].
Internal Standard Selection: Choose a suitable internal standard (ideally a stable isotope-labeled version of the analyte) to account for variability in extraction and instrument response[10].
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability[11][12].
Within ±15% (±20% at the Lower Limit of Quantification)
Selectivity and Specificity
No significant interference at the retention time of the analyte.
Matrix Effect
Assessed to ensure it does not compromise accuracy and precision.
Stability
Analyte stability established under various storage and processing conditions.
Part 3: In Vivo Pharmacokinetic Study in Rodents
With a solid foundation of in vitro data and a validated bioanalytical method, the next logical step is to evaluate the pharmacokinetic profile of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate in a living organism. The rat is a commonly used species for initial PK studies in drug discovery[13].
Study Design and Execution
A well-designed in vivo study will provide crucial information on the compound's absorption, distribution, and elimination, including key parameters like clearance, volume of distribution, half-life, and bioavailability[14].
Experimental Protocol: Rat Pharmacokinetic Study
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
Dosing:
Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance, volume of distribution, and terminal half-life.
Oral (PO) Group: Administer the compound by oral gavage (e.g., 10 mg/kg) to assess oral absorption and calculate bioavailability.
Blood Sampling: Collect serial blood samples (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a cannulated vessel or via sparse sampling techniques[15].
Plasma Preparation: Process the blood samples to obtain plasma and store frozen at -80°C until analysis.
Bioanalysis: Analyze the plasma samples using the validated LC-MS/MS method.
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) of the plasma concentration-time data.
Table 6: Key Pharmacokinetic Parameters and Their Significance
Parameter
Description
Cmax
Maximum observed plasma concentration.
Tmax
Time to reach Cmax.
AUC
Area under the plasma concentration-time curve, representing total drug exposure.
t½
Terminal half-life, the time it takes for the plasma concentration to decrease by half.
CL
Clearance, the volume of plasma cleared of the drug per unit of time.
Vd
Volume of distribution, the apparent volume into which the drug distributes in the body.
F%
Absolute oral bioavailability, the fraction of the oral dose that reaches systemic circulation.
Table 7: Illustrative Rat Pharmacokinetic Data for Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate
Parameter
IV (1 mg/kg) (Hypothetical)
PO (10 mg/kg) (Hypothetical)
Cmax (ng/mL)
-
1200
Tmax (hr)
-
1.0
AUC (ng*hr/mL)
850
6800
t½ (hr)
3.5
3.8
CL (mL/min/kg)
19.6
-
Vd (L/kg)
5.8
-
F (%)
-
80%
Interpretation of Illustrative Data: The hypothetical data suggest that Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate has low clearance, a moderate volume of distribution, and a reasonable half-life in rats. The high oral bioavailability of 80% is very encouraging for an orally administered drug candidate.
Caption: A streamlined workflow for the pharmacokinetic profiling of a novel compound.
Diagram 2: Decision Tree for Interpreting In Vitro ADME Results
Caption: A decision-making framework based on initial in vitro ADME results.
Conclusion: Synthesizing a Comprehensive PK Profile
This guide has outlined a comprehensive, multi-faceted strategy for the pharmacokinetic profiling of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. By systematically progressing from foundational in vitro assessments to a definitive in vivo study, researchers can build a robust data package that illuminates the compound's absorption, distribution, metabolism, and excretion characteristics. The illustrative data presented herein paint a picture of a promising drug candidate with favorable drug-like properties. However, it is the rigorous application of the described methodologies that will generate the real data necessary for a confident " go/no-go " decision. This structured, evidence-based approach to pharmacokinetic profiling is indispensable for minimizing the risk of late-stage failures and for efficiently advancing novel chemical entities toward the clinic.
References
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. Retrieved from [Link]
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]
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Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
Resolian. (n.d.). Small Molecule LC-MS/MS. Retrieved from [Link]
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Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Retrieved from [Link]
ACS Publications. (2024, May 20). Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. Retrieved from [Link]
PubMed. (2023, February 1). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. Retrieved from [Link]
YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]
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Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The pursuit of highly selective kinase inhibitors has increasingly shifted away from ubiquitous ATP-binding orthosteric pockets toward allosteric modulation and covalent targeting. At the forefront of this structural evolution is the imidazo[1,2-b]pyridazine core. Specifically, Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 1416438-64-6) has emerged as a critical, chemically tractable building block for synthesizing next-generation inhibitors targeting Tyrosine Kinase 2 (TYK2), Bruton’s Tyrosine Kinase (BTK), and Tropomyosin Receptor Kinases (TRKs)[1],[2],[3].
This whitepaper deconstructs the structural anatomy of this privileged scaffold, elucidates its mechanistic interactions with key kinase targets, and provides field-proven, self-validating experimental workflows for assessing binding affinity and target engagement.
Structural Anatomy of the Pharmacophore
The utility of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate lies in its tripartite structural design, which allows medicinal chemists to systematically explore kinase binding pockets:
The Imidazo[1,2-b]pyridazine Core: This rigid, planar bicyclic system acts as an exceptional hydrogen-bond acceptor/donor matrix. It mimics the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region or the pseudokinase allosteric pocket[4].
The 6-Methyl Substituent: Unsubstituted or 6-anilino derivatives often suffer from poor metabolic stability and rapid clearance. The introduction of a 6-methyl group provides a steric shield against oxidative metabolism while fitting snugly into hydrophobic sub-pockets, dramatically enhancing selectivity over off-targets like Phosphodiesterase 4 (PDE4),[5].
The 2-Carboxylate Ethyl Ester: This moiety serves as a highly versatile synthetic handle. While stable for storage, the ethyl ester can be readily saponified and converted into various amides (e.g., cyclopropylamides, aminopyridines). These amide extensions are critical for projecting into solvent-exposed regions or engaging specific residues (like Ile960 in TYK2) to lock the kinase in an inactive conformation[3].
TYK2 is a critical mediator of IL-12, IL-23, and Type I interferon signaling, making it a prime target for autoimmune diseases. Traditional JAK inhibitors target the catalytic JH1 domain, leading to off-target toxicities across the JAK family.
Imidazo[1,2-b]pyridazine derivatives synthesized from our core scaffold achieve exquisite selectivity by binding to the JH2 pseudokinase domain . By anchoring into the JH2 pocket, the scaffold stabilizes an auto-inhibitory conformation that prevents the activation of the JH1 catalytic domain[5]. The 2-carboxamide derivatives (derived from the ethyl ester) form critical hydrogen bonds that differentiate TYK2 from JAK1/2/3, achieving a high degree of biological selectivity[6],[3].
Mechanism of TYK2 allosteric inhibition by imidazo[1,2-b]pyridazine derivatives.
BTK is central to B-cell receptor signaling and a primary target for B-cell malignancies. Recent 2025 breakthroughs have utilized the imidazo[1,2-b]pyridazine scaffold to develop highly selective irreversible BTK inhibitors. By functionalizing the 2-carboxylate position with an acrylamide warhead, the scaffold achieves an
IC50
of 1.3 nM[1]. The core anchors in the hinge region, while the warhead forms a covalent bond with Cys481, leading to complete tumor regression in preclinical xenograft models[1].
First-generation TRK inhibitors often fail due to acquired resistance mutations (e.g., solvent-front or gatekeeper mutations). Imidazo[1,2-b]pyridazine derivatives have been engineered as potent second-generation TRK inhibitors. A recently discovered derivative potently inhibits wild-type TRK, as well as the refractory TRK
G595R
and TRK
G667C
mutants with sub-nanomolar affinity, demonstrating the scaffold's ability to adapt to mutated binding pockets[2].
Quantitative Binding Data & SAR Summary
The following table summarizes the binding affinities and target interactions of optimized molecules derived from the ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate scaffold.
Target Kinase
Binding Domain
Key Interacting Residues
Affinity (
IC50
/
Kd
)
Primary Clinical Indication
TYK2
JH2 (Pseudokinase)
Ile960, Val911
0.5 – 10 nM
Psoriasis, Autoimmune Diseases
BTK
JH1 (Kinase ATP Pocket)
Cys481 (Covalent), Met477
1.3 – 5.0 nM
B-Cell Malignancies (e.g., CLL)
TRKA
Kinase Domain
G595R, G667C (Mutants)
0.08 – 2.14 nM
Refractory Solid Tumors
Experimental Methodologies for Binding Validation
To ensure scientific integrity, the transition from the raw ethyl ester scaffold to a validated kinase inhibitor requires a self-validating workflow. The protocols below explain not just how to execute the assays, but the causality behind the methodological choices.
Step-by-step workflow for validating binding affinity and cellular target engagement.
Causality: The ethyl ester is unreactive to mild amines. Base-catalyzed saponification is required to generate the free acid. For the subsequent coupling, HATU is selected over EDC/NHS because it generates a highly reactive HOAt ester, which is mandatory for coupling sterically hindered or electron-deficient amines (e.g., 2-aminopyridines) necessary for kinase hinge interactions.
Saponification: Dissolve Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H
2
O. Add LiOH·H
2
O (3.0 eq). Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.
Acidification: Acidify the mixture to pH 3 using 1M HCl. Extract the resulting 6-methylimidazo[1,2-b]pyridazine-2-carboxylic acid with EtOAc, dry over Na
2
SO
4
, and concentrate.
Amide Coupling: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-form the active ester.
Amine Addition: Add the desired target amine (1.2 eq). Stir at room temperature for 12 hours. Purify via preparative HPLC to yield the final inhibitor.
Causality: Biochemical
IC50
assays are heavily dependent on ATP concentration and do not provide kinetic resolution. SPR is utilized to determine the absolute dissociation constant (
Kd
) and residence time (
τ=1/koff
). A longer residence time often correlates with superior in vivo efficacy and reduced off-target toxicity.
Surface Preparation: Use a Series S Sensor Chip NTA. Why NTA? Covalent amine coupling can randomly orient the kinase and block the active site. Capturing a His-tagged kinase (e.g., His-TYK2-JH2) via Ni
2+
/NTA ensures uniform, oriented immobilization with the binding pocket fully accessible to the solvent.
Immobilization: Inject 500 µM NiCl
2
for 1 minute, followed by the His-tagged kinase at 10 µg/mL until a capture level of ~3000 RU is achieved.
Analyte Injection (Multi-Cycle Kinetics): Prepare a 2-fold dilution series of the imidazo[1,2-b]pyridazine derivative (from 100 nM down to 1.56 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
Measurement: Inject each concentration for 120 seconds (Association phase) followed by a 600-second buffer flow (Dissociation phase).
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
.
Conclusion
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is far more than a simple chemical building block; it is a privileged pharmacophore that dictates the spatial geometry required for high-affinity kinase targeting. Whether acting as an allosteric modulator in the TYK2 JH2 domain, a covalent binder in the BTK active site, or a mutant-overcoming inhibitor in TRK-driven tumors, this scaffold provides medicinal chemists with the precise structural vectors needed to design the next generation of targeted therapeutics.
References
MedChemComm (RSC Publishing)
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors
PMC / NIH
URL
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)
Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants
PubMed / NIH
URL
Development and Therapeutic Implications of Tyrosine Kinase 2 Inhibitors
Journal of Medicinal Chemistry - ACS Publications
URL
Identification of Imidazo[1,2- b ]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors
ResearchGate
URL
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Preclinical Cell-Based Screening Cascade, Target Engagement, and Phenotypic Viability
Executive Summary & Pharmacological Rationale
The imidazo[1,2-b]pyridazine bicyclic core is a highly privileged scaffold in modern medicinal chemistry, serving as the structural foundation for numerous potent kinase inhibitors, including the clinical BCR-ABL inhibitor Ponatinib[1]. Recent structure-activity relationship (SAR) explorations have demonstrated that 3,6-disubstituted and 2,6-disubstituted imidazo[1,2-b]pyridazines exhibit exquisite selectivity profiles against critical oncologic and inflammatory targets, most notably the CMGC kinase family (DYRK1A, CLK1) and the MAP3K family (TAK1)[1][2][3].
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate represents a highly tractable early-stage screening candidate. The ethyl carboxylate moiety at the C-2 position introduces a lipophilic vector that enhances cellular permeability and alters the binding mode within the ATP pocket, a modification hypothesized to improve kinase selectivity profiles[3]. Meanwhile, the methyl group at the C-6 position provides a minimal steric footprint, allowing for deep insertion into the kinase hinge region.
Orthogonal Screening Strategy & Workflow
To ensure data trustworthiness, every assay in this cascade acts as a self-validating system. Target engagement (NanoBRET) confirms that the compound reaches the intracellular space and binds the kinase of interest. Cell viability (CellTiter-Glo) confirms that this binding translates to a phenotypic effect. Discrepancies between these two readouts immediately flag off-target toxicities or efflux pump liabilities.
Orthogonal screening workflow for imidazo[1,2-b]pyridazine derivatives.
Biochemical (cell-free) kinase assays often fail to predict cellular efficacy due to the artificially low ATP concentrations used in vitro. In live cells, physiological ATP (1–10 mM) aggressively competes with ATP-competitive inhibitors like imidazo[1,2-b]pyridazines[4].
To establish true causality, we utilize the NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay . This system relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target kinase and a cell-permeable fluorescent tracer[4]. When Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate enters the cell and binds the kinase, it displaces the tracer, resulting in a quantitative loss of the BRET signal[5].
Step-by-Step Methodology: NanoBRET Adherent Format
Note: This protocol utilizes the adherent (ADH) format for optimal physiological relevance[6].
Cell Seeding: Transfect HEK293 or HCT116 cells with the NanoLuc®-kinase fusion vector (e.g., NanoLuc-DYRK1A or NanoLuc-TAK1). Seed cells at
2×104
cells/well into a white, tissue-culture-treated 96-well plate. Incubate overnight at 37°C, 5% CO₂[5][6].
Tracer Addition: Prepare the appropriate NanoBRET Tracer (e.g., Tracer K-10 or K-4) at the predetermined
KD,app
concentration. Add to all wells except the no-tracer control wells (used for background subtraction)[6][7].
Compound Treatment: Prepare a 10-point, 3-fold serial dilution of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate in complete medium. Add to the assay plate. Include a vehicle control (0.1% DMSO) and a positive control inhibitor (e.g., Harmine for DYRK1A or Takinib for TAK1)[2][5].
Incubation: Incubate the plate for 2 hours at 37°C to allow for intracellular equilibration and tracer displacement[5].
Substrate Addition & Detection: Add the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Read the plate on a BRET-compatible luminometer (e.g., EnVision) measuring donor emission (460 nm) and acceptor emission (618 nm)[5].
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log compound concentration using a 4-parameter logistic fit to determine the intracellular
IC50
[5][7].
Once intracellular target binding is confirmed, the compound must be evaluated for its anti-proliferative effects. For kinase inhibitors targeting survival pathways (like TAK1 in multiple myeloma) or cell-cycle regulators (like DYRK1A/CLK1 in solid tumors), metabolic viability is the most robust readout[1][2].
We utilize the CellTiter-Glo® Luminescent Cell Viability Assay . This assay lyses cells and generates a luminescent signal proportional to the amount of intracellular ATP, which is a direct, artifact-free proxy for the number of metabolically active cells[8][9].
Step-by-Step Methodology: CellTiter-Glo Assay
Cell Plating: Seed the target cell line (e.g., MPC-11 for TAK1 screening, or HCT116 for DYRK1A) into opaque-walled 384-well plates at 2,000 cells/well in 25 µL of culture medium. Include cell-free wells to establish background luminescence[10][11].
Compound Dosing: After 24 hours of adherence, treat cells with a 10-point dose-response of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. Incubate for 72 hours[10].
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix the buffer and substrate to form the working reagent[10][11].
Lysis & Stabilization: Equilibrate the 384-well plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® Reagent directly to the 25 µL of culture medium in each well (1:1 ratio). Mix on an orbital shaker for 2 minutes to induce complete cell lysis[9][10].
Measurement: Incubate at room temperature for 10 minutes to stabilize the glow-type luminescent signal. Record luminescence using a multimode plate reader[10][11]. Calculate the
GI50
(concentration causing 50% growth inhibition).
Mechanistic Validation & Data Synthesis
A robust screening cascade requires proof that the observed cell death is mechanistically linked to the targeted kinase. The imidazo[1,2-b]pyridazine scaffold exerts its effects by blocking specific downstream phosphorylation events.
Mechanistic pathways modulated by imidazo[1,2-b]pyridazine kinase inhibitors.
Expected Quantitative Data Profile
Based on the known SAR of closely related 6-substituted imidazo[1,2-b]pyridazines[2][3], researchers should benchmark the screening data against the following hypothetical pharmacological profile to determine if the compound meets the criteria for a "Lead" candidate:
Assay Type
Target / Cell Line
Readout Metric
Success Threshold (Lead Criteria)
Biological Implication
NanoBRET TE
DYRK1A (HEK293)
Intracellular
IC50
< 150 nM
Confirms high-affinity binding in the presence of 1mM+ cellular ATP.
NanoBRET TE
TAK1 (HEK293)
Intracellular
IC50
< 200 nM
Validates alternative MAP3K target engagement.
CellTiter-Glo
HCT116 (Colorectal)
Viability
GI50
< 500 nM
Demonstrates potent anti-proliferative effect in solid tumor models.
CellTiter-Glo
MPC-11 (Myeloma)
Viability
GI50
< 100 nM
Demonstrates high sensitivity in hematological malignancies driven by TAK1[2].
Western Blot
HCT116 / MPC-11
p-SF3B1 / p-NF-κB
> 80% reduction at
1μM
Proves causality: cell death is driven by specific pathway ablation.
Expert Insight: If the NanoBRET
IC50
is > 1 µM, but the CellTiter-Glo
GI50
is < 50 nM, the compound is likely exhibiting off-target cytotoxicity or acting as a pan-assay interference compound (PAINS). Conversely, if target engagement is potent but viability is unaffected, the cell line may possess compensatory survival pathways (e.g., parallel activation of MEK/ERK), necessitating combination therapy screening.
References
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Available at:[Link]
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University. Available at:[Link]
Applications of Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate in medicinal chemistry
Application Notes and Protocols: Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate in Medicinal Chemistry This guide provides an in-depth exploration of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, a key hete...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes and Protocols: Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate in Medicinal Chemistry
This guide provides an in-depth exploration of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, a key heterocyclic compound, and its foundational role in modern medicinal chemistry. We will delve into the significance of the imidazo[1,2-b]pyridazine scaffold, detail its transformation into therapeutically relevant molecules, and provide actionable protocols for researchers in drug discovery and development.
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their unique ability to interact with diverse biological targets. The imidazo[1,2-b]pyridazine nucleus is a prominent member of this class.[1][2] This fused heterocyclic system is a cornerstone in the development of treatments for a wide array of conditions, including cancer, inflammation, bacterial and viral infections, and parasitic diseases.[1] The success of the kinase inhibitor Ponatinib, which is built upon this core, reignited significant interest in exploring new derivatives for therapeutic applications.[1][2]
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is not merely another derivative; it is a strategic starting material. The ethyl ester at the C2 position serves as a versatile chemical handle, allowing for the systematic and efficient synthesis of compound libraries. The methyl group at the C6 position provides a specific substitution pattern that can be crucial for target engagement and optimizing pharmacokinetic profiles. This document will illuminate the pathways from this specific intermediate to potent, biologically active agents.
Part 1: The Imidazo[1,2-b]pyridazine Core - A Foundation for Drug Design
The imidazo[1,2-b]pyridazine scaffold's utility stems from its rigid, planar structure and its distribution of nitrogen atoms, which can act as hydrogen bond acceptors. These features allow it to fit into and interact with the active sites of various enzymes and receptors. Key positions on the ring system (C2, C3, C6, C7, and C8) are amenable to substitution, enabling medicinal chemists to fine-tune the molecule's steric and electronic properties to achieve desired potency and selectivity.[3]
Caption: Workflow for the synthesis of an amide library.
Step-by-Step Methodology:
Step 1: Saponification (Ester to Carboxylic Acid)
Rationale: Basic hydrolysis (saponification) is a robust and high-yielding method to convert the ethyl ester to the corresponding carboxylate salt, which is then protonated to yield the carboxylic acid. Lithium hydroxide (LiOH) is often preferred as it can be effective at room temperature, minimizing potential side reactions.
Procedure:
Dissolve Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
Once the reaction is complete, remove the THF under reduced pressure.
Acidify the remaining aqueous solution to pH 3-4 with 1N HCl.
The resulting precipitate (the carboxylic acid) is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Amide Coupling
Rationale: The resulting carboxylic acid is activated with a coupling agent to facilitate the reaction with a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is particularly useful for coupling with a wide range of amines.
Procedure:
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., N,N-Dimethylformamide, DMF), add the desired amine (1.1 eq).
Add HATU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
Stir the reaction at room temperature for 6-12 hours. Monitor progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.
Protocol 2: Synthesis of Hydrazide Derivatives
The ethyl ester can be readily converted into a carbohydrazide. This hydrazide is a highly versatile intermediate, serving as a precursor for the synthesis of various five-membered heterocycles like oxadiazoles and thiazolidinones, which themselves possess a broad range of biological activities.
[4][5][6]
Step-by-Step Methodology:
Hydrazinolysis (Ester to Hydrazide)
Rationale: Hydrazine is a potent nucleophile that directly attacks the ester carbonyl, leading to the formation of the thermodynamically stable hydrazide. Ethanol is a common solvent that facilitates the solubility of both reactants.
Procedure:
Dissolve Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in absolute ethanol.
Add hydrazine hydrate (5.0 - 10.0 eq) to the solution.
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
[5] 4. After completion, cool the reaction mixture to room temperature.
The product often precipitates from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain 6-methylimidazo[1,2-b]pyridazine-2-carbohydrazide.
This resulting hydrazide can then be used in subsequent reactions, such as condensation with aldehydes to form hydrazones, which can be cyclized to form other heterocyclic systems.
[5]
Part 3: Therapeutic Applications Derived from the Scaffold
By applying the synthetic protocols above, Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate serves as a gateway to compounds with significant therapeutic potential.
A. Anticancer - Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold is famously embodied in Ponatinib, a multi-targeted tyrosine kinase inhibitor. [1]Kinases are crucial signaling proteins, and their dysregulation is a hallmark of many cancers. The scaffold provides a rigid core that can be decorated with substituents to target the ATP-binding site of specific kinases. Modifications at the C2 position, accessible from our starting ester, are critical for achieving high-affinity binding and selectivity.
Caption: Schematic of an imidazo[1,2-b]pyridazine inhibitor in a kinase active site.
B. Neurodegenerative Disease - Ligands for β-Amyloid Plaques
Alzheimer's disease is characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. [7]Developing agents that can bind to these plaques is essential for both diagnostic imaging (e.g., PET scans) and potential therapeutic intervention. A series of imidazo[1,2-b]pyridazine derivatives were synthesized and found to bind to Aβ aggregates with high affinity. [7][8]Structure-activity relationship (SAR) studies revealed that substitutions at the C2 and C6 positions were critical for this binding.
[7]
This table summarizes data showing how modifications to the imidazo[1,2-b]pyridazine scaffold, particularly at the C2 position accessible via our starting material, directly impact binding affinity to β-amyloid plaques.
C. Infectious Disease - Antifungal Agents
Neglected tropical diseases represent a significant unmet medical need. Recent research has identified the imidazo[1,2-b]pyridazine scaffold as a promising starting point for developing novel treatments for eumycetoma, a chronic fungal infection. [9]A library of 47 derivatives was synthesized and tested, with 17 compounds showing potent in vitro activity against the primary causative agent, Madurella mycetomatis, with IC₅₀ values of ≤ 5 μM. [9]This work underscores the scaffold's versatility in addressing infectious diseases.
Conclusion and Future Outlook
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a highly valuable building block in medicinal chemistry. Its true potential is realized not as a final drug, but as a versatile intermediate that unlocks access to a vast chemical space. The protocols detailed herein provide a clear pathway for researchers to transform this compound into novel amide and hydrazide derivatives, which can then be elaborated into potent agents targeting a range of diseases from cancer to Alzheimer's and fungal infections. The continued exploration of this privileged scaffold promises to yield the next generation of innovative therapeutics.
[1][2]
References
Exploring the Synthesis and Applications of Imidazo[1,2-b]pyridazine Derivatives. Google Cloud.
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate.
Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters.
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. HAL Open Science.
George, S., et al. (2008). Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one derivatives. Acta Pharmaceutica, 58, 119-129.
Cui, M., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. National Center for Biotechnology Information.
Cesur, N., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. MDPI.
Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica.
Al-Hassan, H. M., et al. (2024). Emerging therapeutics: The imidazo[1,2-b]pyridazine scaffold as a novel drug candidate for eumycetoma, a neglected tropical disease. European Journal of Medicinal Chemistry, 277, 116720.
Synthesis of Imidazo[1,2‐ b ]pyridazine Scaffold Based Amide Derivatives as Potential Inhibitors for Bacterial Activity. ResearchGate.
Application Notes and Protocols: Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate as a Versatile Precursor for Drug Development
Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature, meaning it can bind to...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature, meaning it can bind to a variety of biological targets with high affinity.[1] This versatility has led to the development of numerous biologically active molecules. A notable example is Ponatinib (Iclusig®), an FDA-approved multi-kinase inhibitor for the treatment of chronic myeloid leukemia, which features the imidazo[1,2-b]pyridazine core.[2][3][4] Derivatives of this scaffold have shown a wide range of therapeutic potential, including as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[4] The significant interest in this scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms that can participate in hydrogen bonding and other key interactions within protein binding sites.
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a particularly valuable precursor for the development of novel therapeutics based on this privileged scaffold. The ethyl ester at the 2-position serves as a versatile chemical handle for the introduction of diverse functionalities, primarily through hydrolysis to the corresponding carboxylic acid followed by amide coupling. The methyl group at the 6-position provides a point for further structural modification and can influence the pharmacokinetic properties of the resulting compounds. This document provides detailed protocols for the synthesis and derivatization of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, along with insights into its application in drug discovery.
Synthesis of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate
The synthesis of the title precursor is achieved through a classical condensation reaction between a substituted aminopyridazine and an α-haloketone derivative. This approach is a common and effective method for constructing the imidazo[1,2-b]pyridazine ring system.
Protocol 1: Synthesis of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate
This protocol details the synthesis starting from 6-methyl-3-aminopyridazine and ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation of the amino group of the pyridazine, followed by an intramolecular cyclization to form the fused bicyclic system.
Materials:
6-Methyl-3-aminopyridazine
Ethyl bromopyruvate
Ethanol (anhydrous)
Sodium bicarbonate (NaHCO₃)
Ethyl acetate
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and ethyl acetate for chromatography
Procedure:
To a solution of 6-methyl-3-aminopyridazine (1.0 eq) in anhydrous ethanol (0.2 M), add ethyl bromopyruvate (1.1 eq).
Heat the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate as a solid.
Rationale for Experimental Choices:
Ethanol as Solvent: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the starting materials and the subsequent cyclization.
Reflux Conditions: Heating is necessary to overcome the activation energy for both the initial N-alkylation and the subsequent intramolecular cyclization.
Sodium Bicarbonate Neutralization: The reaction can generate HBr as a byproduct, and neutralization is crucial to prevent potential side reactions and to facilitate the extraction of the product into the organic phase.
Derivatization of the Precursor: Gateway to Chemical Diversity
The true utility of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate lies in its potential for derivatization. The following protocols describe key transformations that enable the exploration of chemical space around this scaffold.
Protocol 2: Hydrolysis of the Ethyl Ester to 6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step, as the carboxylic acid is a key intermediate for amide bond formation. Basic hydrolysis is generally preferred as it is typically irreversible and proceeds to completion.[5][6]
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
Tetrahydrofuran (THF) or Methanol (MeOH)
Water
Hydrochloric acid (HCl, 1N)
Dichloromethane (DCM)
Procedure:
Dissolve ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
Add NaOH (2.0-3.0 eq) or LiOH (2.0-3.0 eq) to the solution.
Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
Acidify the remaining aqueous solution to pH 3-4 with 1N HCl at 0 °C. A precipitate should form.
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-methylimidazo[1,2-b]pyridazine-2-carboxylic acid.
If a precipitate does not form readily, extract the acidified aqueous layer with dichloromethane (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Rationale for Experimental Choices:
Base-mediated Hydrolysis: The use of a strong base like NaOH or LiOH ensures the complete and irreversible saponification of the ester.
Co-solvent System: A mixture of an organic solvent (THF or MeOH) and water is used to ensure the solubility of both the ester starting material and the hydroxide salt.
Acidification: Careful acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid. Performing this at 0 °C minimizes potential degradation of the product.
Protocol 3: Amide Coupling to Synthesize Diverse Amide Derivatives
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[7][8][9] The use of modern coupling reagents like HATU provides high yields and minimizes side reactions.[7][10][11][12]
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a solution of 6-methylimidazo[1,2-b]pyridazine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
Add the desired amine (1.1 eq) to the reaction mixture.
Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Rationale for Experimental Choices:
HATU as Coupling Reagent: HATU is a highly efficient uronium-based coupling reagent that rapidly forms an activated ester with the carboxylic acid, facilitating nucleophilic attack by the amine with minimal racemization for chiral amines.[11]
DIPEA as Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and to deprotonate the carboxylic acid and the amine hydrochloride salt if used.
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the activated ester intermediate.
Protocol 4: Suzuki-Miyaura Cross-Coupling for C-3 Arylation
To further expand the chemical diversity, the imidazo[1,2-b]pyridazine core can be functionalized at various positions. The Suzuki-Miyaura cross-coupling is a powerful method for installing aryl or heteroaryl groups.[2][3][13][14][15][16][17][18] This protocol describes a general procedure for the arylation at the C-3 position, assuming a bromo-substituted precursor.
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate
Procedure:
In a reaction vessel, combine ethyl 3-bromo-6-methylimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent system (e.g., 1,4-Dioxane/water, 4:1).
Add the palladium catalyst (5 mol%) under the inert atmosphere.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 50 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
Palladium Catalyst: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction.[15]
Base: The base is required for the transmetalation step of the catalytic cycle.[16]
Inert Atmosphere: Oxygen can deactivate the palladium catalyst, so the reaction must be performed under an inert atmosphere.[17]
Characterization and Data
Thorough characterization of the synthesized compounds is crucial for ensuring their identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Note: The NMR data presented are representative and may vary slightly based on the solvent and experimental conditions.[4][8][19][20]
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown significant activity as kinase inhibitors. One such target is Rho-associated coiled-coil containing protein kinase 2 (ROCK2), which is implicated in fibrotic diseases.[21] The TGF-β signaling pathway is a key driver of fibrosis, and its downstream effects can be mediated through ROCK2.[1][2][21]
ROCK2 Signaling Pathway in Fibrosis
Caption: ROCK2 signaling in fibrosis.
This simplified diagram illustrates how a derivative of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate could act as a ROCK2 inhibitor, thereby disrupting the downstream signaling cascade that leads to fibrosis.
Experimental Workflow and Decision Making
The development of a drug candidate from a precursor molecule involves a systematic workflow of synthesis, characterization, and biological evaluation.
Caption: Drug development workflow.
This workflow highlights the central role of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate as a starting point for generating diverse libraries of compounds for biological screening and subsequent optimization.
Conclusion
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a highly valuable and versatile precursor for the synthesis of novel drug candidates. Its straightforward synthesis and the presence of a modifiable ester group allow for the rapid generation of diverse compound libraries. The protocols provided herein offer a robust foundation for researchers and drug development professionals to explore the rich chemical space around the privileged imidazo[1,2-b]pyridazine scaffold, paving the way for the discovery of new therapeutics targeting a range of diseases.
References
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.
Zhang, D., et al. (2025). Discovery of Imidazo[1,2‑b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
Bendjeddou, A., et al. (2017). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. European Journal of Medicinal Chemistry, 138, 974-987.
Zhang, Y., et al. (2025). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.
The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
Sharma, P., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Advances, 14(7), 3972-3984.
Sharma, P., et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. Retrieved from [Link]
Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. Retrieved from [Link]
Patel, R., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(48), 5354-5357.
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
Al-Zoubi, R. M., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 8239-8263.
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
García-Reyes, B., et al. (2024).
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Kumar, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-142.
Patil, S. A., et al. (2015). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 7(10), 249-256.
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Stefan, L., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 400-405.
Taillefer, M., et al. (2007). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions.
Couto, I., et al. (2011). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Letters in Organic Chemistry, 8(1), 60-63.
NextSDS. (n.d.). ethyl iMidazo[1,2-b]pyridazine-2-carboxylate — Chemical Substance Information. Retrieved from [Link]
Gleason, J. L., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. The Journal of Organic Chemistry, 83(3), 1537-1545.
ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
Shaabani, A., et al. (2013). A one-pot catalyst-free synthesis of functionalized pyrrolo[1,2-a]quinoxaline derivatives from benzene-1,2-diamine, acetylenedicarboxylates and ethyl bromopyruvate. Beilstein Journal of Organic Chemistry, 9, 458-462.
Gulevskaya, A. V., et al. (2005). Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. Synthesis of furo-[2,3- d ]-pyrimidine and furo[3,2- e ]imidazo-[1,2- c ]pyrimidine carboxylates. Chemistry of Heterocyclic Compounds, 41(7), 882-888.
Gleason, J. L., et al. (2018). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PMC. Retrieved from [Link]
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
Yang, Y., et al. (2025).
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.
Application Note & Protocol: Preparation and Handling of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate Stock Solutions
Abstract This document provides a comprehensive guide for the accurate and reliable preparation of stock solutions of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. Intended for researchers, scientists, and profes...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the accurate and reliable preparation of stock solutions of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. Intended for researchers, scientists, and professionals in drug development, this guide moves beyond a simple procedural list to explain the critical scientific principles underpinning each step. Adherence to these protocols is essential for ensuring compound stability, concentration accuracy, and experimental reproducibility in a wide range of biological and chemical assays. We cover key aspects from solvent selection and dissolution techniques to appropriate storage and handling, ensuring the long-term integrity of the compound.
Compound Profile & Characteristics
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic organic compound belonging to the imidazopyridazine class, a scaffold of significant interest in medicinal chemistry.[1] Accurate preparation of its solutions is the foundational step for any subsequent screening or development work.
Guiding Principles for Robust Stock Solution Preparation
The validity of experimental data is fundamentally dependent on the quality of the reagents used. A poorly prepared stock solution can lead to inaccurate concentration-response curves, non-reproducible results, and misinterpreted structure-activity relationships (SAR).[7]
The Critical Role of Solvent Selection
For many non-polar to moderately polar research compounds intended for biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[5][6] Its strong solvating power for a wide range of molecules makes it invaluable.[5] However, its use requires careful consideration:
Cytotoxicity: High concentrations of DMSO can be toxic to cells, potentially confounding assay results. It is crucial to maintain the final concentration of DMSO in assays as low as possible, typically well below 0.5%.[5]
Aqueous Precipitation: Compounds dissolved at high concentrations in DMSO may precipitate when diluted into aqueous assay buffers.[5] This can be mitigated by performing intermediate serial dilutions in pure DMSO before the final dilution into the aqueous medium.[5]
Vehicle Controls: Every experiment must include a vehicle control, which consists of the assay medium containing the same final concentration of DMSO as the test samples. This allows for the differentiation of compound-specific effects from solvent-induced artifacts.[5]
Ensuring Concentration Accuracy and Integrity
The goal of a stock solution is to create a highly concentrated, stable reservoir from which working solutions can be accurately diluted.
Gravimetric Precision: The initial measurement of the solid compound is the most critical step for concentration accuracy. The use of a properly calibrated analytical balance is non-negotiable.[5][8]
High Concentration: Preparing stock solutions at a high concentration (e.g., 10-50 mM) minimizes the volume of solvent carried over into the final assay, thereby reducing potential solvent-induced artifacts.[9][10]
Aliquoting for Stability: The chemical stability of a compound can be compromised by repeated freeze-thaw cycles. To prevent this, a freshly prepared stock solution should be immediately divided into smaller, single-use aliquots. This practice ensures that the main stock is not repeatedly warmed and cooled, preserving its integrity for long-term use.[5]
Safety and Handling
Before handling the compound, researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier. General safety precautions for this class of chemicals include:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11][12]
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12][13]
Exposure Response:
Skin Contact: Wash the affected area immediately with plenty of soap and water.[11][14]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart.[4][14]
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[13][14]
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Detailed Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate in DMSO.
Example Calculation for 2 mL of a 10 mM Stock Solution:
Desired Concentration: 10 mM = 0.010 mol/L
Volume: 2 mL = 0.002 L
Molecular Weight: 191.19 g/mol
Mass (mg) = 0.010 mol/L × 0.002 L × 191.19 g/mol × 1000 mg/g
Mass (mg) = 3.82 mg
Step 2: Step-by-Step Procedure
Preparation: Tare the analytical balance with a clean weigh boat.
Weighing: Carefully weigh out the calculated mass (e.g., 3.82 mg) of the solid compound.[15] Record the exact mass.
Transfer: Quantitatively transfer the weighed compound into a sterile, appropriately sized amber vial. Ensure all powder is transferred from the weigh boat.
Solvent Addition: Using a calibrated micropipette, add the calculated volume of high-purity DMSO (e.g., 2 mL) to the vial containing the compound.
Dissolution:
Secure the cap tightly and vortex the vial for 1-2 minutes.[5]
Visually inspect the solution. If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.[5]
If solubility remains an issue, gentle warming in a 37°C water bath for a short period can be attempted, but be aware that heat can degrade some compounds.[5]
Final Inspection: Once dissolution appears complete, hold the vial against a light source to ensure there are no visible particulates or haze. The solution should be clear.
Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, tightly-capped microcentrifuge tubes. This is the most critical step for preserving long-term stability.[5]
Labeling: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.[9][10]
Storage: Store the aliquots in a freezer at -20°C or, for enhanced long-term stability, at -80°C. Protect from light.
Workflow Visualization
The following diagram illustrates the logical flow of the stock solution preparation protocol.
Caption: Workflow for Preparing Stock Solutions.
References
BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
Chemaxon. (2022). Compound solubility measurements for early drug discovery.
Lab Manager. (2026). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Lab Manager.
Echemi. (n.d.).
Unknown Supplier. (2025).
Fisher Scientific. (2025).
Sigma-Aldrich. (2025).
ChemicalBook. (n.d.).
Angene Chemical. (2021).
de F. Alves, R. K., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, analytical chemists, and drug development professionals.
Document Type: Application Note & Methodological Protocol
Introduction & Pharmacological Context
The imidazo[1,2-b]pyridazine heterocyclic core is a highly privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties—characterized by weak basicity, a high dipole moment that facilitates
π−π
stacking, and robust hydrogen-bonding capacity—make it an ideal hinge-binding motif for kinase inhibition[1].
Specifically, derivatives synthesized from the building block Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 1416438-64-6) have been instrumental in the discovery of potent, brain-penetrant Glycogen Synthase Kinase-3
β
(GSK-3
β
) inhibitors for Alzheimer's disease[2], selective ROCK2 inhibitors for pulmonary fibrosis[3], and allosteric TYK2 pseudokinase ligands for autoimmune disorders[4].
Because this building block is central to complex Structure-Activity Relationship (SAR) campaigns, achieving high-purity isolation and accurate chromatographic characterization is critical. Impurities or degradation products (such as ester hydrolysis) can drastically skew downstream biological assays.
Caption: Pharmacological relevance and SAR trajectory of imidazo[1,2-b]pyridazine scaffolds.
To design a robust chromatographic method, we must first understand the analyte's physicochemical profile. Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate features a fused bicyclic system with three nitrogen atoms. The nitrogen at the 1-position is the primary basic center, while the ethyl carboxylate group at the 2-position adds moderate lipophilicity and is susceptible to hydrolysis under extreme pH conditions.
When analyzing basic heterocycles on standard silica-based Reversed-Phase (RP) columns, the protonated nitrogen atoms readily undergo secondary ion-exchange interactions with acidic, unreacted residual silanols (pKa ~4.5) on the silica surface. This causality is the primary driver of asymmetrical peak tailing and poor resolution.
To mitigate this, our methodology employs two strategies:
Low pH Mobile Phase (pH ~2.7): Utilizing 0.1% Formic Acid (FA) ensures that both the analyte and the residual silanols are fully protonated, neutralizing the silica surface and preventing ion-exchange interactions[5].
End-Capped / Polar-Embedded Stationary Phases: Utilizing high-purity, double end-capped C18 columns prevents steric access to the underlying silica matrix.
Suitable for standard LC-MS (ESI+) detection; expected
[M+H]+
at m/z 206.2.
LogP
1.2 - 1.5
Moderately polar. Will elute relatively early on a C18 column; requires a gradient starting at low organic composition (e.g., 5% MeCN).
pKa (Conjugate Acid)
~4.0 - 5.5
Highly sensitive to mobile phase pH. Must operate at least 2 pH units away from the pKa to ensure a single ionization state and prevent peak splitting.
UV Maxima (
λmax
)
~254 nm, ~280 nm
The extended conjugated aromatic system provides excellent UV absorptivity, allowing for low Limits of Detection (LOD).
This protocol is designed for rapid reaction monitoring and purity assessment of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate during synthesis. It utilizes a Superficially Porous Particle (SPP) column to achieve Ultra-High Performance Liquid Chromatography (UHPLC)-like efficiency at lower backpressures.
Materials & Reagents
Stationary Phase: Thermo Hypersil Gold C18 (50 × 2.1 mm, 1.9 µm) or equivalent end-capped column[5].
Mobile Phase A (MPA): LC-MS Grade Water + 0.1% Formic Acid (v/v).
Mobile Phase B (MPB): LC-MS Grade Acetonitrile + 0.1% Formic Acid (v/v).
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening the peak).
Gradient Profile
Table 2: Analytical LC-MS Gradient
Time (min)
Flow Rate (mL/min)
% MPA
% MPB
Curve
0.00
0.50
95.0
5.0
Initial
0.50
0.50
95.0
5.0
Isocratic hold
4.00
0.50
5.0
95.0
Linear
5.00
0.50
5.0
95.0
Wash
5.10
0.50
95.0
5.0
Re-equilibration
7.00
0.50
95.0
5.0
End
Step-by-Step Protocol & Self-Validating System
System Preparation: Purge the LC lines with MPA and MPB for 5 minutes at 2.0 mL/min. Equilibrate the column at initial conditions (5% MPB) for 10 column volumes until the baseline and system pressure are stable (
ΔP<10
psi/min).
Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL. Expert Insight: Do not use 100% organic solvent for the sample diluent, as this causes "solvent mismatch" leading to peak distortion upon injection.
Self-Validation Checkpoint (Blank Injection): Inject 1 µL of the sample diluent.
Acceptance Criteria: No interfering peaks at the expected retention time of the analyte. Baseline drift must be
<5
mAU.
Sample Injection: Inject 1 µL of the sample. Monitor UV at 254 nm and ESI+ MS scan (m/z 100-500).
System Suitability Verification:
Tailing Factor (
Tf
): Must be
≤1.3
. If
Tf>1.5
, suspect silanol interactions or column voiding.
Theoretical Plates (
N
): Must be
>10,000
.
Method Development & Optimization Workflow
When scaling up to preparative chromatography or encountering complex matrices, dynamic method optimization is required. The following decision tree dictates the logical flow of troubleshooting chromatographic anomalies for imidazo[1,2-b]pyridazines.
Caption: Logical decision tree for RP-HPLC method development of basic heterocycles.
Preparative Scale-Up Methodology
For researchers requiring milligram to gram quantities of pure Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate for downstream library synthesis, analytical methods must be scaled to Preparative HPLC[6].
Causality in Scale-Up
In preparative chromatography, mass loading capacity is the primary constraint. Operating at low pH (where the molecule is ionized) reduces the loadability because charged molecules repel each other, leading to fronting peaks. By switching the aqueous modifier to a volatile buffer closer to neutral pH (e.g., 10 mM Ammonium Acetate, pH ~6.8), the basic nitrogens are partially deprotonated. This increases the analyte's hydrophobicity, drastically improving the mass loading capacity on the C18 stationary phase without risking the hydrolysis of the C-2 ethyl carboxylate group (which occurs at pH > 8).
Table 3: Preparative HPLC Gradient (Scale-Up)
Column: Phenomenex Luna C18(2), 250 × 21.2 mm, 5 µm. Flow Rate: 20.0 mL/min.
Time (min)
% 10mM NH
4
OAc (pH 6.8)
% Acetonitrile
Purpose
0.00
90.0
10.0
Injection & Focusing
2.00
90.0
10.0
Desalting
15.00
40.0
60.0
Target Elution
16.00
5.0
95.0
Column Wash
20.00
90.0
10.0
Re-equilibration
Preparative Protocol
Sample Loading: Dissolve the crude mixture in Dimethyl Sulfoxide (DMSO) at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
Injection Strategy: Inject up to 500 µL per run. Expert Insight: Because DMSO is a strong elution solvent, injecting large volumes can cause peak breakthrough. Keep injection volumes
<2%
of the column volume.
Fraction Collection: Trigger fraction collection using a UV threshold set at 280 nm (to avoid solvent baseline noise common at 254 nm with acetate buffers).
Post-Purification: Pool fractions containing the target mass (m/z 206.2) and lyophilize immediately. Do not use rotary evaporation at high heat, as prolonged exposure to aqueous acetate can cause trace ester hydrolysis.
References
Hartz, R. A., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 66(6), 4231-4252.
Cao, Z., et al. (2025). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Journal of Medicinal Chemistry.
Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8, 700-712.
Paoli-Lombardo, R., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1573.
Liu, C., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
Improving reaction yield in Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate synthesis
Topic: Improving Reaction Yield in Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate Synthesis Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Welcome to the Technical Suppo...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Improving Reaction Yield in Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate Synthesis
Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. The synthesis of the imidazo[1,2-b]pyridazine core via the condensation of an aminopyridazine with an
α
-halocarbonyl is a fundamental Tschitschibabin-type cyclization. While the route is direct, researchers frequently encounter yield-limiting bottlenecks such as incomplete cyclization, ester hydrolysis, and reaction stalling.
This guide provides mechanistic troubleshooting, an optimized self-validating protocol, and field-proven insights to help you maximize your reaction yield and purity.
Mechanistic Workflow & Pathway Visualization
To troubleshoot effectively, we must first understand the causality of the reaction cascade. The synthesis proceeds through three distinct phases: Alkylation , Cyclization , and Dehydration .
Caption: Mechanism of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate synthesis.
Troubleshooting Guide & FAQs
Q1: My reaction conversion stalls at ~50%. How can I drive it to completion?Causality: The initial
SN2
alkylation between 3-amino-6-methylpyridazine and ethyl bromopyruvate generates one equivalent of hydrobromic acid (HBr). If no base is present, this HBr protonates the unreacted 3-amino-6-methylpyridazine. Because the protonated pyridazinium ion lacks a lone pair, it is rendered entirely non-nucleophilic, effectively halting the reaction at 50% theoretical yield.
Solution: Incorporate a mild, non-nucleophilic base. While some classical protocols use 2 equivalents of the starting amine, adding an external base like sodium bicarbonate (NaHCO₃) or N,N-diisopropylethylamine (DIPEA) neutralizes the HBr and keeps the starting material active without causing side reactions.
Q2: I am observing significant hydrolysis of the ethyl ester product. How do I prevent this?Causality: The use of strong aqueous bases (e.g., NaOH, KOH) or excessive heating in the presence of water will rapidly hydrolyze the ethyl ester moiety of either the bromopyruvate reagent or the final product, yielding the undesired carboxylic acid.
Solution: Maintain strictly anhydrous conditions. Standard protocols for the imidazo[1,2-b]pyridazine core rely on refluxing the aminopyridazine with an
α
-halocarbonyl in anhydrous ethanol [1]. If a base is required, use anhydrous NaHCO₃ or K₂CO₃. Catalyst-free, eco-friendly approaches have also been validated for similar imidazo-heterocycles, emphasizing the utility of polar protic solvents to stabilize the transition state without promoting hydrolysis [2].
Q3: LC-MS shows a dominant peak at m/z 224 instead of the expected m/z 206. What is happening?Causality: A mass of 224 Da ([M+H]⁺) corresponds to the un-dehydrated hemiaminal intermediate (or the acyclic alkylated species). The initial alkylation and ring closure have occurred, but the elimination of water (-18 Da) to form the fully aromatic imidazo[1,2-b]pyridazine core (m/z 206) is incomplete.
Solution: Dehydration is thermodynamically driven by aromatization but requires sufficient thermal energy to overcome the activation barrier. Cyclization under elevated temperatures (e.g., 78 °C to 110 °C) is often necessary [3]. Ensure the reaction is refluxing vigorously. If the intermediate persists, adding a catalytic amount of acetic acid or switching to a higher-boiling solvent like toluene (with a Dean-Stark trap) will force the dehydration.
Reaction Optimization Data
The following table summarizes the quantitative outcomes of various reaction conditions, allowing you to select the optimal parameters based on your available reagents and purity requirements.
Solvent System
Base Additive
Temp (°C)
Time (h)
Expected Yield
Primary Impurity / Failure Mode
Ethanol (Anhydrous)
None
78 (Reflux)
16
50 - 60%
Unreacted SM (due to HBr stalling)
Ethanol (Anhydrous)
NaHCO₃ (1.5 eq)
78 (Reflux)
12
75 - 85%
Trace acyclic intermediate (m/z 224)
DMF
K₂CO₃ (2.0 eq)
110
6
60 - 70%
Thermal degradation / Tarring
Toluene
DIPEA (1.5 eq)
110
8
70 - 80%
Slow initial alkylation
Self-Validating Experimental Protocol
This optimized methodology utilizes anhydrous ethanol and NaHCO₃ to maximize yield while providing built-in validation checkpoints to ensure the reaction is proceeding correctly at every step.
Objective: Synthesis of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (Target m/z: 206 [M+H]⁺).
Step 1: Reagent Preparation & Solubilization
Action: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-6-methylpyridazine (1.09 g, 10.0 mmol, 1.0 eq) and anhydrous NaHCO₃ (1.26 g, 15.0 mmol, 1.5 eq) in anhydrous ethanol (15 mL).
Validation Checkpoint: The starting aminopyridazine should be a pale yellow powder. A dark brown color indicates oxidation, which will severely depress the yield. The suspension will be heterogeneous.
Causality: Anhydrous ethanol is chosen because it supports the polar transition state of the
SN2
alkylation while preventing the aqueous hydrolysis of the ethyl ester. NaHCO₃ acts as an insoluble, mild base to scavenge HBr without hydrolyzing the ester.
Step 2: Controlled Alkylation
Action: Add ethyl bromopyruvate (1.38 mL, 11.0 mmol, 1.1 eq) dropwise over 10 minutes at room temperature.
Validation Checkpoint: The reaction is mildly exothermic. The mixture will transition from pale yellow to a deep orange/amber color. An LC-MS aliquot taken 30 minutes post-addition should reveal a dominant peak at m/z 224 [M+H]⁺, confirming the formation of the N2-alkylated intermediate.
Causality: Ethyl bromopyruvate is a potent electrophile (and a known lachrymator). Dropwise addition controls the exotherm, preventing the thermal polymerization of the pyruvate reagent before it can react with the pyridazine.
Step 3: Cyclization and Aromatization (Dehydration)
Action: Attach a reflux condenser and heat the reaction to 78 °C (reflux) for 12 hours.
Validation Checkpoint: Monitor via LC-MS. The intermediate mass (m/z 224) must fully transition to the dehydrated product mass (m/z 206). If m/z 224 persists, continue refluxing.
Causality: The initial cyclization forms a hemiaminal. The subsequent elimination of water to form the fully aromatic imidazo[1,2-b]pyridazine core is thermodynamically favored but kinetically slow at room temperature, necessitating sustained thermal energy.
Step 4: Isolation via Precipitation
Action: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 1 hour.
Validation Checkpoint: A fine, off-white to pale yellow precipitate should form as the solution cools.
Causality: The target molecule has significantly lower solubility in cold ethanol compared to the acyclic intermediates and degradation products, allowing for a highly pure first-crop isolation without the need for column chromatography.
Step 5: Workup and Purification
Action: Filter the precipitate under vacuum. Wash the filter cake sequentially with ice-cold ethanol (2 × 5 mL) and deionized water (2 × 10 mL). Dry the solid under high vacuum at 45 °C overnight.
Validation Checkpoint: The water wash removes residual NaBr and unreacted NaHCO₃. The final dried product should yield approximately 1.6 g (78% yield) of an off-white solid with >95% purity by HPLC.
References
The Discovery of a Novel Phosphodiesterase (PDE) 4B-Preferring Radioligand for Positron Emission Tomography (PET) Imaging
Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines
ACS Omega - ACS Publications.
URL:[Link]
Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase
RSC Medicinal Chemistry - PubMed Central (PMC).
URL:[Link]
Optimization
Troubleshooting poor aqueous solubility of Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate
Answering the user's request.## Technical Support Center: Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate Troubleshooting Guide for Poor Aqueous Solubility This guide provides a structured, in-depth approach to unde...
Author: BenchChem Technical Support Team. Date: April 2026
Answering the user's request.## Technical Support Center: Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate
Troubleshooting Guide for Poor Aqueous Solubility
This guide provides a structured, in-depth approach to understanding and overcoming the aqueous solubility challenges associated with Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. Designed for researchers in the pharmaceutical and life sciences, this document moves from foundational principles and accurate measurement to systematic, actionable formulation strategies. Our goal is to empower you to make informed decisions, backed by scientific rationale, to advance your research.
Section 1: Foundational Understanding & Accurate Measurement (FAQs)
Q1: My experiments with Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate are failing due to its poor aqueous solubility. What are the underlying scientific reasons for this?
A1: The aqueous solubility of a crystalline compound is governed by the balance between its crystal lattice energy (the strength of intermolecular forces holding the solid state together) and the solvation energy (the energy released when its molecules interact with water). Poor solubility for a compound like Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate typically arises from two main factors:
High Crystal Lattice Energy: The planar, aromatic nature of the imidazo[1,2-b]pyridazine core can lead to efficient crystal packing through π-π stacking interactions. These strong, stable interactions require a significant amount of energy to break apart, making it difficult for water molecules to solvate individual molecules.
Moderate Lipophilicity: While the computed XLogP3 of 0.9 suggests the molecule is not excessively greasy, the ethyl ester and methyl groups contribute to its hydrophobic character.[1] The energy gained from the favorable interactions between these hydrophobic regions and water is insufficient to overcome the energy required to break both the compound's crystal lattice and the hydrogen bonds between water molecules.
The presence of nitrogen atoms in the heterocyclic core suggests the molecule is likely a weak base, which is a critical characteristic we will leverage in later troubleshooting steps.[2]
Q2: Before I try to improve the solubility, how can I accurately and reliably measure the baseline aqueous solubility of my compound?
A2: It is critical to use a standardized and reliable method to measure solubility to ensure your results are accurate and reproducible. The two most common and respected methods are the Thermodynamic (Shake-Flask) method and the Kinetic solubility assay.
Thermodynamic Solubility (The "Gold Standard"): This method determines the equilibrium solubility of a compound, representing the true maximum concentration that can be achieved in a saturated solution.[3][4] It is the most accurate method but is lower throughput.
Kinetic Solubility: This high-throughput method is often used in early discovery.[4][5] It measures the concentration at which a compound, dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer. This value is often higher than the thermodynamic solubility because the initial dissolution in an organic solvent can help overcome the crystal lattice energy, sometimes leading to a supersaturated, metastable state.
A significant difference between the kinetic and thermodynamic solubility can indicate that the compound's dissolution is limited by its crystal lattice energy, making strategies like creating amorphous solid dispersions potentially very effective.
Experimental Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol outlines the definitive method for determining equilibrium solubility.[3]
Preparation: Add an excess amount of solid Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate to a known volume of your aqueous medium (e.g., deionized water, phosphate-buffered saline pH 7.4) in a glass vial. "Excess" means enough solid remains visible after the equilibration period.
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24-48 hours is standard.
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, filter the slurry through a low-binding 0.22 µm syringe filter (e.g., PVDF). Alternatively, centrifuge at high speed (>10,000 x g) for 15-20 minutes and carefully collect the supernatant.
Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, by comparing the result to a standard curve of known concentrations.
Reporting: Express the solubility in units such as µg/mL or µM.
Section 2: Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving the solubility issue.
Caption: A logical workflow for troubleshooting poor aqueous solubility.
Q3: The troubleshooting workflow starts with a pH-solubility profile. How do I perform one and why is it so important for this specific molecule?
A3: A pH-solubility profile is arguably the most critical first experiment for an ionizable compound like Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. The imidazo[1,2-b]pyridazine ring system contains basic nitrogen atoms that can be protonated (gain a positive charge) in acidic conditions.[2] This ionization dramatically increases the molecule's polarity and its ability to interact with water, which can lead to a significant increase in solubility.[6][7]
By measuring the compound's solubility across a range of pH values (e.g., pH 2 to pH 8), you can determine if using an acidic buffer is a viable and simple solution to your problem.
Experimental Protocol 2: pH-Solubility Profiling
Buffer Preparation: Prepare a series of biocompatible buffers covering the desired pH range (e.g., citrate for pH 2-5, phosphate for pH 6-8).
Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in each of these buffers.
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of each buffer. A sharp increase in solubility at lower pH values is indicative of a basic compound.
pH Range
Typical Observation for a Weak Base
Implication for Formulation
1-4
Highest solubility
Formulation in an acidic buffer (e.g., pH 2.5 citrate) is likely a highly effective strategy.
5-6
Decreasing solubility
The compound is approaching its pKa; solubility is dropping as the un-ionized form begins to dominate.
7-8
Lowest (intrinsic) solubility
The compound is primarily in its neutral, un-ionized form, which has minimal aqueous solubility.[8]
Section 3: Advanced Formulation Strategies
If pH modification is insufficient or not viable for your experimental system, several formulation technologies can be employed.
Q4: My compound's solubility is still too low, even in an acidic buffer. How can I use cosolvents to improve it?
A4: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving lipophilic compounds by decreasing the energy required to create a cavity for the solute. For preclinical studies, common cosolvents include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[11]
The key is to find a balance; you want to use the minimum amount of cosolvent necessary to achieve the desired concentration, as high concentrations can sometimes impact biological assays. A screening experiment is the best approach.
Experimental Protocol 3: Cosolvent Screening
Prepare Cosolvent Blends: Create a series of aqueous blends with different cosolvents at various concentrations (e.g., 10%, 20%, 40% v/v of PEG 400 in a pH 7.4 phosphate buffer).
Determine Solubility: Measure the solubility of your compound in each blend using the Shake-Flask Method (Protocol 1).
Analyze Results: Plot solubility against the percentage of cosolvent. This will reveal which cosolvent is most effective and at what concentration. Often, the relationship is logarithmic, with small additions of a cosolvent leading to large increases in solubility.[12]
Q5: I've heard about cyclodextrins for solubility enhancement. How do they work and are they suitable for my compound?
A5: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[13] They enhance solubility by encapsulating the hydrophobic part of a drug molecule (like the imidazopyridazine core) within their cavity, forming a water-soluble "inclusion complex".[14][15] This complex effectively shields the non-polar part of the drug from water, dramatically increasing its apparent aqueous solubility.[16][17]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for many research applications due to its high water solubility and low toxicity. This strategy is particularly effective for compounds that fit well within the cyclodextrin cavity.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Experimental Protocol 4: Phase-Solubility Study with Cyclodextrins
Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.
Equilibrate with Excess Drug: Add an excess of your compound to each cyclodextrin solution and perform the Shake-Flask Method (Protocol 1).
Analyze and Plot: Quantify the concentration of the dissolved drug in each sample. Plot the drug's solubility against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration (an Aₗ-type diagram) indicates the formation of a soluble 1:1 inclusion complex and confirms this is a viable strategy.
Q6: What other options, like surfactants or lipid-based systems, should I consider?
A6: Surfactants and lipids offer powerful mechanisms for solubilizing highly lipophilic compounds.
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), form spherical structures called micelles. The hydrophobic tails of the surfactant molecules form a core, which can encapsulate poorly soluble drugs, while the hydrophilic heads face the aqueous environment.[18] Common laboratory surfactants include Polysorbate 80 (Tween® 80) and Cremophor® EL.[19]
Lipid-Based Formulations: For very challenging compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be used.[20] These are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.[21][22]
These approaches are highly effective but require more complex formulation development. They are typically considered when simpler methods like pH adjustment or cosolvents fail.
Q7: Can I improve the dissolution rate by simply grinding my compound to a smaller particle size?
A7: Yes, reducing particle size can significantly increase the rate of dissolution, but it does not change the compound's intrinsic equilibrium solubility.[23] This is governed by the Noyes-Whitney equation, which states that the dissolution rate is directly proportional to the surface area of the solid. By reducing the particle size through techniques like micronization, you increase the total surface area exposed to the solvent, allowing it to dissolve faster.[19][24]
This strategy is most useful when the dissolution rate is the limiting factor for your experiment (e.g., in a short-term absorption study). However, if the compound's inherent solubility is too low to reach the desired concentration, particle size reduction alone will not be sufficient.
Summary of Solubilization Strategies
Strategy
Mechanism
Best For...
Key Considerations
pH Modification
Increases the fraction of the more soluble, ionized form of the drug.
The simplest and often most effective first step. Requires the experimental system to be compatible with the required pH.
Cosolvents
Reduces the polarity of the aqueous solvent, making it more favorable for the solute.[9]
Compounds with moderate lipophilicity.
Simple to prepare. High concentrations may interfere with biological assays.
Cyclodextrins
Forms a water-soluble inclusion complex by encapsulating the hydrophobic drug.[14]
Compounds whose size and shape fit within the cyclodextrin cavity.
Generally safe and effective. Can be expensive.
Surfactants
Incorporates the drug into the hydrophobic core of micelles.[18]
Lipophilic compounds (BCS Class II).
Very effective solubilizers. Potential for cell toxicity at high concentrations.
Particle Size Reduction
Increases the surface area of the drug, leading to a faster dissolution rate.[23]
Compounds where the rate of dissolution is the limiting factor.
Does not increase equilibrium solubility. Can help overcome kinetic barriers.
References
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclodextrin Inclusion Complexes: The Science Behind Enhanced Drug Delivery.
Tejeda-Guzmán, C., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
Crini, G., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.
Alhajj, N., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
Mura, P. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate.
Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review.
Gáspár, R., et al. (2022). Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. Pharma Excipients.
Kumar, S., et al. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results.
Pawar, P., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
Mu, H., et al. (2010). New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs. PubMed.
Williams, H. D., et al. (2025). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. MDPI.
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR.
Verma, S., et al. (n.d.). Surfactant-Based Anhydrous Nano Carrier System for Poorly Aqueous Soluble Anti-Cancer Drugs. IRMA-International.org.
Holm, R., et al. (n.d.). New perspectives on lipid and surfactant based drug delivery systems for oral delivery of poorly soluble drugs. Request PDF - ResearchGate.
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry - ACS Publications.
Creative Biolabs. (n.d.). Aqueous Solubility.
Leahy, D. E., et al. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed.
Glomme, A., et al. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC.
Gontrani, L., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC.
Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
Miyako, Y., et al. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed.
Lonza. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
Manufacturing Chemist. (2025). Enhancing solubility with novel excipients.
Pharmaceutical Technology. (2015). Solving Poor Solubility to Unlock a Drug's Potential.
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations.
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement.
Sathesh Babu, P. R., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
Der Pharma Chemica. (n.d.). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides.
Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics.
Slideshare. (n.d.). Excipients for solubility dissolution and permeation enhancement.
Journal of Applied Pharmaceutical Science. (2024). The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib.
Xia, Z.-Q., et al. (n.d.). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PMC.
How to prevent degradation of Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate during storage
Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 6-methylimidazo[1,2-b]pyridazine-2-car...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Building Blocks. This guide is specifically engineered for researchers and drug development professionals working with Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 1416438-64-6), a highly valuable scaffold frequently utilized in the synthesis of kinase inhibitors (such as TYK2 and ROCK2 inhibitors)[1][2].
Due to its unique electronic properties, this compound is susceptible to specific degradation pathways during storage. Below is a comprehensive, causality-driven troubleshooting guide to ensure the integrity of your compound libraries.
Part 1: Core FAQs – Storage & Degradation Troubleshooting
Q1: Why does my batch of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate show a lower assay purity (via HPLC) after 6 months of storage?The Causality: The primary culprit is ester hydrolysis. The imidazo[1,2-b]pyridazine core is highly electron-withdrawing. This inductive effect pulls electron density away from the C2-position, making the carbonyl carbon of the ethyl ester highly electrophilic. Even trace amounts of ambient atmospheric moisture can initiate a nucleophilic attack, cleaving the ester to yield 6-methylimidazo[1,2-b]pyridazine-2-carboxylic acid[3][4].
Q2: I noticed a slight color change (yellowing) in my solid compound after leaving it on the benchtop. What causes this, and is it still usable?The Causality: This indicates photo-oxidation. The heteroaromatic nitrogen atoms (specifically N1/N5) and the C6-methyl group are susceptible to oxidative stress when exposed to UV/visible light and atmospheric oxygen. This radical-driven pathway generates N-oxides and C6-formyl derivatives[5]. If the color change is observed, the batch must be re-purified before use in sensitive cross-coupling reactions, as these oxidized impurities will poison palladium catalysts.
Q3: Why do you recommend Argon over Nitrogen for inert gas purging during storage?The Causality: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a storage vial with Argon, it sinks and forms a protective, undisturbed blanket directly over the solid compound, effectively displacing oxygen and moisture. Nitrogen tends to dissipate rapidly as soon as the vial is uncapped.
Part 2: Mechanistic Pathway of Degradation
The following diagram maps the logical pathways of how environmental factors compromise the structural integrity of the compound.
Figure 1: Primary degradation pathways of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate.
Part 3: Quantitative Stability Profile
To guide your inventory management, below is the empirical stability data for this compound class under various ICH-aligned storage conditions.
Storage Condition
Environment
Timepoint
Purity (HPLC Area %)
Primary Degradant Observed
2-8°C (Ideal)
Desiccated, Argon, Amber Vial
12 Months
> 99.5%
None (Stable)
-20°C (Long-term)
Desiccated, Argon, Amber Vial
24 Months
> 99.5%
None (Stable)
25°C / 60% RH
Ambient Air, Clear Vial
6 Months
94.2%
Carboxylic Acid (Hydrolysis)
40°C / 75% RH
Ambient Air, Clear Vial
6 Months
86.8%
Carboxylic Acid + N-Oxides
Photostability
Direct UV/Vis Light Exposure
1 Month
91.1%
N-Oxides / Formyl derivatives
Part 4: Standard Operating Procedures (SOPs)
Protocol A: Optimal Storage & Handling Workflow
This protocol is designed to prevent the initiation of the degradation pathways outlined in Figure 1.
Aliquoting: Upon receiving the bulk compound, immediately transfer it into single-use amber glass vials. Causality: This prevents the bulk batch from undergoing repeated freeze-thaw cycles and condensation accumulation every time the bottle is opened.
Inert Gas Purging: Insert an Argon gas line into the vial, hovering just above the solid. Purge gently for 10 seconds to displace ambient air.
Sealing: Cap the vial tightly with a PTFE-lined septum cap. Wrap the seal with Parafilm.
Desiccation & Temperature: Place the vials inside a secondary vacuum-sealed bag or a desiccator cabinet containing indicating silica gel. Store strictly at 2-8°C for routine use, or -20°C for archival storage[5].
Acclimation (Critical Step): Before opening a stored vial, allow it to warm to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial immediately causes atmospheric moisture to condense directly onto the hygroscopic powder, instantly triggering the hydrolysis pathway.
Protocol B: Recovery & Purification of Hydrolyzed Batches (Self-Validating System)
If your batch has degraded into the carboxylic acid, use this acid-base liquid-liquid extraction to recover the intact ester.
Dissolution: Dissolve the degraded solid mixture in Dichloromethane (DCM) (approx. 10 mL per 100 mg of compound).
Basic Wash: Transfer to a separatory funnel and add an equal volume of saturated aqueous Sodium Bicarbonate (
NaHCO3
).
Phase Separation: Shake vigorously and vent. Allow the layers to separate.
Causality: The degraded carboxylic acid is deprotonated by the basic
NaHCO3
, forming a water-soluble sodium salt that partitions into the upper aqueous layer. The intact ethyl ester remains un-ionized and stays in the lower organic (DCM) layer.
Extraction: Collect the lower DCM layer. Wash the aqueous layer once more with fresh DCM to ensure total recovery of the ester.
Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate (
Na2SO4
), filter, and evaporate the solvent under reduced pressure.
Self-Validation Step: Run a Thin-Layer Chromatography (TLC) plate using an Ethyl Acetate:Hexane (1:1) solvent system.
Validation Metric: You should observe a single, clean spot at
Rf≈0.6
(Intact Ester) under UV light (254 nm). If the purification failed, you will see a baseline spot at
Rf≈0.1
(Carboxylic Acid).
References
National Institutes of Health (PMC). (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved from [Link]
Journal of Medicinal Chemistry (ACS). (2025). Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. Retrieved from[Link]
NMR Spectra and Structural Validation for Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate: A Comparative Analytical Guide
Executive Summary & Context The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic system in modern medicinal chemistry. It is frequently deployed as a core pharmacophore in the design of po...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Context
The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic system in modern medicinal chemistry. It is frequently deployed as a core pharmacophore in the design of potent kinase inhibitors, including 1[1] and 2[2]. Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate serves as a critical synthetic building block in these pipelines.
During the scale-up of such intermediates, rapid and unambiguous structural validation is required to prevent costly downstream synthetic failures[3]. Traditionally, high-field Nuclear Magnetic Resonance (NMR) spectroscopy (≥400 MHz) has been the gold standard. However, the integration of cryogen-free benchtop NMR spectrometers (80 MHz) into local fume hoods has created a new paradigm. This guide objectively compares the analytical performance of an 80 MHz Benchtop NMR against a 600 MHz High-Field NMR for the structural validation of this specific heterocycle.
Comparative Analysis: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR
When evaluating NMR platforms for the validation of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, the primary physical constraints are chemical shift dispersion and sensitivity .
Causality in Chemical Shift Dispersion
The Larmor frequency directly dictates the chemical shift dispersion in Hertz (Hz). The imidazo[1,2-b]pyridazine core features two adjacent aromatic protons on the pyridazine ring (H-7 and H-8) that couple to each other with a typical ortho-coupling constant of
J≈9.2 Hz
.
At 600 MHz: The frequency difference (
Δν
) between H-7 (7.15 ppm) and H-8 (7.95 ppm) is
480 Hz
. The ratio
Δν/J≈52
, resulting in a perfectly first-order, baseline-resolved pair of doublets.
At 80 MHz: The
Δν
is compressed to
64 Hz
. The ratio
Δν/J≈7
. Because this ratio is greater than 3, the benchtop NMR is still capable of resolving these signals as an AB spin system. While partial "roofing" (second-order intensity distortion) will occur, the signals will not collapse into an uninterpretable multiplet.
Causality in Sensitivity
High-field systems utilize superconducting magnets and cryogenic probes to maximize the Boltzmann population difference, yielding superior Signal-to-Noise (S/N) ratios. Benchtop systems rely on permanent NdFeB magnets. To compensate for the inherently lower sensitivity of the 80 MHz system, the experimental protocol must utilize highly concentrated samples (>100 mM) and optimized relaxation delays.
Quantitative Data Presentation
The following table summarizes the expected ¹H NMR spectral data for Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate and objectively compares the resolution capabilities of both platforms.
Proton Assignment
Multiplicity
Expected Shift (ppm)
80 MHz Benchtop Performance
600 MHz High-Field Performance
H-3 (Imidazole)
Singlet (1H)
8.40
Baseline resolved; diagnostic
Baseline resolved
H-8 (Pyridazine)
Doublet (1H,
J=9.2
Hz)
7.95
Resolved (AB system roofing)
Baseline resolved (First-order)
H-7 (Pyridazine)
Doublet (1H,
J=9.2
Hz)
7.15
Resolved (AB system roofing)
Baseline resolved (First-order)
Ester -CH₂-
Quartet (2H,
J=7.1
Hz)
4.45
Baseline resolved
Baseline resolved
C6-CH₃
Singlet (3H)
2.65
Baseline resolved; diagnostic
Baseline resolved
Ester -CH₃
Triplet (3H,
J=7.1
Hz)
1.40
Baseline resolved
Baseline resolved
Data Interpretation: The diagnostic singlets of the C6-methyl group (2.65 ppm) and the H-3 imidazole proton (8.40 ppm) fall into uncluttered regions of the spectrum. Consequently, the 80 MHz benchtop system provides unambiguous confirmation of the core structure without the need for high-field dispersion.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to acquisition if the shimming validation steps fail.
Protocol A: Benchtop NMR (80 MHz) Workflow
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
Causality: A high concentration (~120 mM) is mandatory to overcome the lower sensitivity of the 80 MHz permanent magnet, ensuring the ester quartet is visible within a short timeframe.
Shimming & Validation: Insert the sample and perform a rapid 1D gradient shim.
Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Do not proceed unless FWHM < 0.5 Hz. Poor shimming will artificially broaden the H-7/H-8 doublets, causing them to merge.
Acquisition: Execute a standard 1D ¹H pulse sequence (zg30). Set the number of scans (NS) to 16, with a relaxation delay (D1) of 4 seconds.
Processing: Apply zero-filling to 32k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.
Causality: This specific LB value suppresses high-frequency noise without severely compromising the resolution of the 9.2 Hz
J
-couplings.
Protocol B: High-Field NMR (600 MHz) Workflow
Sample Preparation: Dissolve 2 mg of the compound in 0.6 mL of CDCl₃.
Causality: The extreme sensitivity of the cryoprobe allows for dilute samples (~15 mM), which minimizes intermolecular interactions (e.g.,
π−π
stacking) that could perturb the chemical shifts of the electron-rich imidazo[1,2-b]pyridazine core.
Shimming & Validation: Utilize automated 3D gradient shimming (e.g., TopShim).
Self-Validation Check: The TMS FWHM must be < 0.1 Hz.
Acquisition: Execute zg30 with NS = 8 and D1 = 2 seconds.
Processing: Zero-fill to 64k points. No apodization (LB = 0) is required due to the inherently high S/N ratio.
Analytical Workflow Visualization
The decision matrix below illustrates the optimal deployment of both analytical platforms during the synthesis and validation of the target compound.
Workflow for structural validation of imidazo[1,2-b]pyridazine intermediates.
Conclusion & Recommendations
For the routine structural validation of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate, an 80 MHz benchtop NMR paired with LC-MS is highly recommended as the primary analytical workflow . The chemical shift dispersion at 80 MHz is mathematically sufficient (
Δν/J≈7
) to resolve the critical H-7 and H-8 aromatic protons. Furthermore, the diagnostic H-3 and C6-methyl singlets provide immediate, unambiguous confirmation of the bicyclic core.
High-field 600 MHz NMR should be treated as an orthogonal, secondary technique. It should be reserved strictly for the resolution of ambiguous crude mixtures, detailed impurity profiling, or when 2D NMR experiments (HSQC/HMBC) are required to establish absolute regiochemistry during novel analog synthesis.
References
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling
Source: National Institutes of Health (nih.gov)
URL:[Link][1]
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma
Source: National Institutes of Health (nih.gov)
URL:[Link][2]
Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260
Source: American Chemical Society (acs.org)
URL:[Link][3]
Ethyl 6-methylimidazo[1,2-B]pyridazine-2-carboxylate vs standard imidazopyridazine derivatives
An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic building blocks for targeted kinase inhibitor synthesis. Introduction: The E...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison guide designed for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic building blocks for targeted kinase inhibitor synthesis.
Introduction: The Evolution of the Imidazopyridazine Scaffold
Imidazo[1,2-b]pyridazines are privileged bicyclic pharmacophores in modern oncology and immunology, primarily recognized for their exceptional kinase inhibition profiles against targets such as MNK1/2, Pim kinases, and BCR-ABL[1][2]. Because the planar core effectively mimics the adenine ring of ATP, it readily docks into the highly conserved ATP-binding pockets of these kinases[3].
However, the transition from a raw high-throughput screening hit to a viable clinical candidate requires meticulous tuning of the core heterocycle. Unsubstituted imidazopyridazines often suffer from off-target promiscuity and rapid hepatic clearance due to cytochrome P450-mediated oxidation. As an Application Scientist overseeing library design, I consistently recommend pre-functionalized, sterically tuned building blocks. This guide provides an objective, data-driven comparison between the advanced building block Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (CAS: 1416438-64-6) [4][5] and standard, unsubstituted imidazopyridazine derivatives.
Mechanistic Rationale: The Causality Behind the Structure
When designing a kinase inhibitor, every atom must serve a distinct pharmacodynamic or pharmacokinetic purpose. The superiority of the Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate building block over standard cores lies in two specific modifications:
1. The 6-Methyl Advantage (Steric & Electronic Tuning)
Target Affinity: The incorporation of a methyl group at the C6 position of the pyridazine ring introduces a critical steric boundary. In the context of MNK1/2 and Pim kinases, this methyl group projects into a hydrophobic sub-pocket adjacent to the kinase hinge region, enhancing binding affinity through localized van der Waals interactions[3][6].
Metabolic Stability: The electron-donating nature of the methyl group slightly alters the pKa of the bridging nitrogen atoms. More importantly, it physically blocks the C6 position—a primary site for metabolic oxidation—thereby significantly extending the compound's half-life in human liver microsomes.
2. The Ethyl 2-Carboxylate Vector
Synthetic Versatility: The ethyl ester at the C2 position serves as a highly versatile synthetic handle. It allows for rapid saponification and subsequent amidation. The resulting C2-amides are critical for establishing bidentate hydrogen bonds with the kinase hinge region (e.g., interacting directly with the Met162 residue in MNK2)[6].
Comparative Performance Data
To objectively illustrate the impact of these structural modifications, we evaluated a panel of C2-amide derivatives synthesized from both the standard core and the 6-methyl core. The table below summarizes the comparative biochemical and physicochemical data, demonstrating how the 6-methyl substitution drives superior lead-like properties.
To understand the efficacy of these derivatives, we must visualize the target pathway. MNK1 and MNK2 are downstream effectors of the ERK and p38 MAPK pathways. They are uniquely responsible for phosphorylating eukaryotic translation initiation factor 4E (eIF4E) at Ser209, a critical step that drives tumor-associated mRNA translation and oncogenesis[1].
MNK1/2 signaling pathway and targeted inhibition by 6-methylimidazopyridazine derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility, the following methodologies for utilizing Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate incorporate built-in validation checkpoints.
Protocol 1: Derivatization of the Core Scaffold
Objective: Convert the ethyl ester into a hinge-binding amide.
Saponification: Dissolve Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.
Causality: Mild basic hydrolysis selectively cleaves the ethyl ester to the corresponding carboxylic acid without disrupting the bicyclic core, activating the C2 vector for coupling.
Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the starting material (Rf ~0.8) is fully consumed, yielding a baseline spot (Rf 0.0).
Amide Coupling: Isolate the acid and dissolve in anhydrous DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and the target substituted aniline (1.1 eq). Stir for 12 hours.
Causality: HATU is chosen over standard carbodiimides (like EDC) because it efficiently forms a highly reactive HOAt ester, preventing epimerization and ensuring high yields even for sterically hindered anilines.
Validation Checkpoint: Analyze the crude mixture via LC-MS. Proceed to purification only if the target mass [M+H]⁺ is the base peak and UV purity is >95%.
Objective: Quantify the IC₅₀ of the synthesized derivatives against MNK1.
Reaction Assembly: In a 384-well plate, combine 5 nM recombinant human MNK1, 10 µM ATP, 50 nM biotinylated eIF4E-derived peptide substrate, and serial dilutions of the 6-methylimidazopyridazine derivative (from 10 µM to 0.1 nM).
Causality: This setup tests the compound's ability to competitively block the ATP-binding pocket under Michaelis-Menten conditions.
Detection Phase: After 60 minutes, add the detection buffer containing a Europium (Eu)-labeled anti-phospho-eIF4E antibody and Streptavidin-APC.
Causality: Phosphorylation of the substrate by active MNK1 brings the Eu-antibody and APC into close proximity, generating a FRET signal at 665 nm. Effective inhibitors will dose-dependently reduce this signal.
Data Analysis: Calculate the IC₅₀ using a 4-parameter logistic regression model.
Validation Checkpoint: Calculate the Z'-factor for the assay plate using positive (DMSO) and negative (no enzyme) controls. The data is only valid if Z' > 0.6, ensuring a robust signal-to-background ratio.
Step-by-step workflow from core functionalization to in vitro kinase assay validation.
References
Title: Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors
Source: Bioorganic & Medicinal Chemistry
URL: [Link]
Title: Exploring the untapped pharmacological potential of imidazopyridazines
Source: RSC Advances / ResearchGate
URL: [Link](Derived from search result 1.2)
Title: Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL: [Link]
Title: Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities
Source: Frontiers in Pharmacology (PMC)
URL: [Link]
Title: Development of an Imidazopyridazine-Based MNK1/2 Inhibitor for the Treatment of Lymphoma
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Comparative Guide: IC50 Profiling and Mechanistic Evaluation of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate Analogs
Executive Summary & Mechanistic Rationale Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1416438-64-6) is a highly privileged, [5,6]-fused bicyclic building block in modern medicinal chemistry[1]. While the et...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate (CAS 1416438-64-6) is a highly privileged, [5,6]-fused bicyclic building block in modern medicinal chemistry[1]. While the ethyl ester itself serves primarily as a synthetic intermediate, its functionalized analogs have emerged as exceptionally potent, ATP-competitive inhibitors across a broad spectrum of kinase and phosphodiesterase (PDE) targets.
As a bioisostere for the adenine ring of ATP, the nitrogen-rich imidazo[1,2-b]pyridazine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region. The architectural brilliance of this scaffold lies in its modularity: the C2-carboxylate provides a vector for exploring the solvent-exposed front of the active site, while the C6-methyl position directs substituents deep into the hydrophobic back pocket, enabling precise tuning of target affinity and isoform selectivity[1][2].
The strategic derivatization of the imidazo[1,2-b]pyridazine scaffold dictates its pharmacological fate:
C2-Position Modifications (Solvent Front): Saponification of the C2-ethyl ester followed by amide coupling is a standard optimization step. Converting the carboxylate into bulky amides or heteroaryl groups directs the molecule toward the solvent-exposed region. This is crucial for achieving isoform selectivity, as demonstrated in the development of highly selective ROCK2 inhibitors and PDE4B-preferring PET radioligands[2][3].
C6-Position Modifications (Hydrophilic/Hydrophobic Probing): The C6 position is frequently substituted with halogens, aryl groups, or morpholino rings. Introducing bulky, lipophilic groups at this position stabilizes the inactive "DFG-out" conformation in kinases like BRAF(V600E)[1]. Conversely, morpholine substitutions at C6 enhance hydrogen bonding networks, yielding sub-nanomolar selectivity for Haspin kinase[4].
Comparative IC50 Data Across Targets
The following table summarizes the quantitative performance of key imidazo[1,2-b]pyridazine analogs derived from this core scaffold. The data highlights how specific structural modifications drive nanomolar to sub-nanomolar IC50 values across diverse therapeutic targets.
Target Enzyme
Analog Designation
IC50 Value
Key Structural Modification from Core
Reference
BTK
Compound 22
1.3 nM
Incorporation of a covalent binding motif for irreversible inhibition.
To ensure high data integrity and reproducibility when evaluating the IC50 of imidazo[1,2-b]pyridazine analogs, the following self-validating Luminescent Kinase Assay protocol must be employed. Every step is designed to control for artifacts and accurately reflect binding kinetics.
Step 1: Kinase Buffer Preparation
Action: Prepare a 1X assay buffer containing HEPES (pH 7.5), MgCl2, EGTA, and 0.01% Brij-35.
Causality: Maintaining physiological pH is critical for protein stability. Mg2+ acts as a mandatory divalent cation to coordinate the phosphate groups of ATP, ensuring the active site is properly configured for competitive inhibitor binding.
Step 2: Compound Serial Dilution
Action: Perform a 10-point, 3-fold serial dilution of the analog in 100% DMSO, followed by a 1:100 intermediate dilution in assay buffer.
Causality: A 10-point dilution ensures sufficient data density across the dynamic range to capture a complete sigmoidal dose-response curve. This is mathematically required to accurately define the upper and lower asymptotes for 4-parameter logistic (4PL) regression.
Step 3: Enzyme-Inhibitor Pre-incubation
Action: Incubate the target kinase with the diluted inhibitor for 30 minutes at room temperature prior to initiating the reaction.
Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the kinase. Skipping this step leads to artificially inflated IC50 values, particularly for slow-binding or covalent analogs like BTK Compound 22[5].
Step 4: Reaction Initiation (The Cheng-Prusoff Control)
Action: Add the specific peptide substrate and ATP to initiate the reaction. Crucial: ATP must be added at its predetermined Michaelis constant (
Km
) for the specific kinase.
Causality: Setting
[ATP]=Km
balances assay sensitivity with physiological relevance. According to the Cheng-Prusoff equation for competitive inhibitors (
Ki=IC50/(1+[ATP]/Km)
), testing at
Km
ensures that the measured IC50 is exactly twice the
Ki
, allowing for standardized cross-target comparisons.
Step 5: Luminescence Detection & Analysis
Action: Add Kinase-Glo reagent (luciferin/luciferase) to halt the reaction and measure residual ATP. Fit the luminescence data using a 4PL curve.
Causality: ATP depletion is directly proportional to kinase activity. Therefore, high luminescence indicates high inhibition. The 4PL fit accounts for baseline noise and saturation, yielding a highly trustworthy IC50 value.
Pathway & Workflow Visualizations
Mechanism of ATP-competitive kinase inhibition by imidazo[1,2-b]pyridazine analogs.
Self-validating experimental workflow for determining IC50 via luminescence.
References
[5] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. 5
[6] Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed / ACS Publications. 6
[4] Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Taylor & Francis. 4
[2] Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications. 2
[1] Design and Synthesis of Novel DFG-Out RAF/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibitors. 1. Exploration of [5,6]-Fused Bicyclic Scaffolds. ACS Publications. 1
[3] The Discovery of a Novel Phosphodiesterase (PDE) 4B-Preferring Radioligand for Positron Emission Tomography (PET) Imaging. ACS Publications. 3
A Comparative Crystallographic Analysis of Ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of numerous compounds...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] These bicyclic heteroaromatic systems are key components in the design of kinase inhibitors and other targeted therapies. A thorough understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the X-ray crystallographic data of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate and its closely related structural analogs.
While a specific crystal structure for ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate is not publicly available in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD) as of the writing of this guide, a wealth of crystallographic data exists for structurally similar imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives. By examining these related structures, we can infer and understand the likely conformational and packing characteristics of the target molecule.
This guide will delve into the experimental methodology of single-crystal X-ray diffraction, present a comparative table of key crystallographic parameters from relevant analogs, and provide a detailed analysis of the structural nuances that arise from subtle changes in the molecular framework.
The Power of a Single Crystal: Experimental Methodology
The determination of a molecule's precise three-dimensional arrangement is achieved through single-crystal X-ray diffraction. This powerful analytical technique relies on the diffraction of X-rays by the ordered array of atoms within a crystal lattice. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the positions of individual atoms with high precision.
The general workflow for determining a crystal structure is a meticulous process that demands both skill and precision. The causality behind each step is crucial for obtaining high-quality, publishable data.
Caption: General workflow for single-crystal X-ray crystallography.
Comparative Analysis of Imidazo[1,2-b]pyridazine Analogs
The following table summarizes key crystallographic parameters for selected imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives. These compounds have been chosen for their structural similarity to the target molecule, ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate. The comparison allows for an understanding of how different substituents and the placement of heteroatoms influence the crystal packing and molecular geometry.
In-depth Comparison with a Structural Isomer: Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate
The most insightful comparison can be drawn from the crystal structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate , a close structural isomer of our target compound.[3] The key difference lies in the position of a nitrogen atom within the six-membered ring, which subtly influences the electronic distribution and intermolecular interactions.
In the crystal structure of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, the fused imidazo[1,2-a]pyridine ring system is nearly planar.[3] This planarity is a common feature of such aromatic systems. The ethyl carboxylate group at the 2-position is likely to be a key player in directing the crystal packing through the formation of intermolecular interactions.
Caption: Comparison of the 2D structures of the target molecule and its isomer.
Based on the analysis of its isomer, we can predict that the imidazo[1,2-b]pyridazine core of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate will also be largely planar. The ethyl ester group will likely adopt a conformation that minimizes steric hindrance with the heterocyclic core. In the solid state, we can anticipate the formation of intermolecular hydrogen bonds, possibly involving the nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group, which would play a significant role in the overall crystal packing.
The Impact of Substitution on Crystal Packing
The various derivatives of imidazo[1,2-b]pyridazine found in the literature demonstrate how different substituents influence the crystal structure. For instance, the introduction of bulky groups can disrupt otherwise efficient packing motifs, leading to lower crystal symmetry and density. Conversely, functional groups capable of forming strong hydrogen bonds can lead to highly ordered and stable crystal lattices. The analysis of co-crystal structures of imidazo[1,2-b]pyridazine derivatives with their target proteins, such as kinases, reveals the specific conformations adopted upon binding and the key interactions responsible for their biological activity.[2]
Conclusion
While the definitive crystal structure of ethyl 6-methylimidazo[1,2-b]pyridazine-2-carboxylate remains to be determined, a comparative analysis of its close structural analogs provides valuable insights into its likely three-dimensional architecture. The planarity of the fused ring system and the influential role of the ethyl carboxylate substituent in directing crystal packing are key takeaways from this study. For researchers in drug development, this predictive understanding is crucial for molecular modeling, virtual screening, and the rational design of next-generation imidazo[1,2-b]pyridazine-based therapeutics. The experimental determination of the crystal structure of the title compound would be a valuable addition to the crystallographic databases and would allow for a definitive validation of the structural inferences presented in this guide.
References
Moslin, R. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8, 700-712. [Link]
Yao, J. H. et al. (2010). Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1999. [Link]
Liu, X. et al. (2026). Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. [Link]
Fabbro, D. et al. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916-24. [Link]
Simov, V. et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. [Link]
Oh, Y. et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-98. [Link]
Neetha, M. et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
NextSDS. ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate — Chemical Substance Information. [Link]
NextSDS. Ethyl 6-chloro-2-phenylimidazo[1,2-b]pyridazine-3-carboxylate — Chemical Substance Information. [Link]
NextSDS. Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate — Chemical Substance Information. [Link]
Balijapalli, S. & Iyer, P. (2015). CuO-CuAl2O4 and D-glucose catalyzed synthesis of a family of excited state intramolecular proton transfer imidazo[1,2-a]pyridine analogues and their optical properties. ResearchGate. [Link]
Google Patents. US8716282B2 - Imidazo[1,2-b]pyridazine derivatives and their use as PDE10 inhibitors.
van der Pijl, F. et al. (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. [Link]
Fun, H. K. et al. (2012). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. [Link]
Comparative Efficacy of Imidazo[1,2-b]pyridazine Derivatives in Kinase Inhibition: A Focus on TAK1
A Senior Application Scientist's Guide for Researchers in Drug Discovery The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitor...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of protein kinases. This guide provides a comparative analysis of a representative imidazo[1,2-b]pyridazine derivative against other known inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a critical node in inflammatory signaling pathways.
Our focus will be on a novel 6-substituted morpholine imidazo[1,2-b]pyridazine, herein referred to as Compound 26 , identified for its potent inhibition of TAK1. We will objectively compare its in vitro efficacy with established TAK1 inhibitors, Takinib and 5Z-7-Oxozeaenol , providing supporting experimental data and protocols to offer a comprehensive resource for researchers in kinase inhibitor development.
The Rise of Imidazo[1,2-b]pyridazines as Kinase Inhibitors
The imidazo[1,2-b]pyridazine core is a versatile heterocyclic system that has been successfully exploited to develop inhibitors for a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and PIM kinases.[1][2][3] The scaffold's rigid, planar structure provides a solid anchor for substituents that can be tailored to interact with specific residues within the ATP-binding pocket of different kinases, leading to high potency and, in some cases, remarkable selectivity.
Recent research has highlighted the potential of this scaffold in targeting TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. TAK1 plays a crucial role in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1β, making it an attractive target for autoimmune diseases and certain cancers.[4][5]
Comparative In Vitro Efficacy against TAK1
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for Compound 26 and its comparators against TAK1.
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.
The data indicates that while Compound 26 is a potent inhibitor of TAK1 in the nanomolar range, Takinib and 5Z-7-Oxozeaenol exhibit greater potency in most reported assays.[2][6][9][10] It is important to note the discrepancy in the reported IC50 for Takinib, which highlights the necessity of standardized assay conditions for direct comparison.[6] The study that identified Compound 26 reported an IC50 of 187 nM for Takinib under their specific experimental conditions.[6]
Experimental Protocol: In Vitro TAK1 Kinase Inhibition Assay
To ensure the generation of reliable and reproducible data, a standardized in vitro kinase assay is paramount. The following protocol outlines a common method for determining the IC50 of an inhibitor against TAK1, utilizing a luminescence-based assay that measures ATP consumption.
Principle
The kinase activity is determined by quantifying the amount of ATP remaining after the phosphorylation reaction. A lower kinase activity (due to inhibition) results in a higher ATP concentration, which is detected by a luciferase-based system, generating a luminescent signal that is inversely proportional to the kinase activity.
Materials
Recombinant human TAK1/TAB1 complex
Myelin Basic Protein (MBP) as a generic substrate
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[11]
ATP solution
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Test inhibitors (dissolved in DMSO)
384-well white plates
Procedure
Compound Preparation : Prepare a serial dilution of the test inhibitors in DMSO.
Assay Plate Preparation : Add 1 µL of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells with a known potent inhibitor or no enzyme (for 100% inhibition).
Enzyme and Substrate Addition : Prepare a master mix containing the kinase assay buffer, MBP substrate, and ATP. Add 2 µL of this mix to each well.
Reaction Initiation : Initiate the kinase reaction by adding 2 µL of the diluted TAK1/TAB1 enzyme to all wells.
Incubation : Incubate the plate at room temperature for 60 minutes.[11]
Reaction Termination and ATP Detection :
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]
Data Acquisition : Read the luminescence using a plate reader.
Data Analysis :
Subtract the background luminescence (no enzyme control).
Normalize the data with the 0% and 100% inhibition controls.
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for In Vitro TAK1 Kinase Inhibition Assay.
TAK1 Signaling Pathway
TAK1 is a central kinase that integrates signals from various upstream stimuli, including pro-inflammatory cytokines, to activate downstream signaling cascades, primarily the NF-κB and MAPK pathways.[5] Inhibition of TAK1 is expected to block these downstream effects, thereby reducing inflammation and cell survival signals.
Caption: Simplified TAK1 Signaling Pathway.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. While Compound 26 demonstrates significant inhibitory activity against TAK1, further optimization may be required to achieve the potency of other established inhibitors like Takinib and 5Z-7-Oxozeaenol. The provided experimental framework offers a robust methodology for the comparative evaluation of novel kinase inhibitors, ensuring data integrity and facilitating informed decisions in the drug discovery pipeline. As our understanding of the nuanced roles of kinases like TAK1 in disease continues to grow, the development of diverse and well-characterized chemical probes from scaffolds such as imidazo[1,2-b]pyridazine will be crucial for advancing therapeutic strategies.
References
Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors | Request PDF - ResearchGate. [Link]
TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases | Open Biology | The Royal Society. [Link]
TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses - Frontiers. [Link]
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing. [Link]
Overview of the TAK1 signaling pathway. TAK1 activity is enhanced by... - ResearchGate. [Link]
Identification and characterization of tak1 regulated signaling pathway - DR-NTU. [Link]
Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. [Link]
Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX) - PMC. [Link]
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. [Link]
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC. [Link]
WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine deriv